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  • Product: 2',6'-Dichloro-4'-fluoroacetanilide
  • CAS: 392-16-5

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Utility of 2',6'-Dichloro-4'-fluoroacetanilide in Medicinal Chemistry

Executive Summary 2',6'-dichloro-4'-fluoroacetanilide (also known as N-(2,6-dichloro-4-fluorophenyl)acetamide) is a highly specialized, halogenated organic compound utilized extensively as a foundational building block i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2',6'-dichloro-4'-fluoroacetanilide (also known as N-(2,6-dichloro-4-fluorophenyl)acetamide) is a highly specialized, halogenated organic compound utilized extensively as a foundational building block in medicinal chemistry and agrochemical development[1]. By integrating a rigidifying 2,6-dichloro substitution pattern with a metabolically protective 4-fluoro group, this molecule serves as a critical scaffold for designing drugs with enhanced metabolic stability and reduced hepatotoxicity[2]. This technical guide details its physicochemical properties, the mechanistic causality behind its structural design, and field-proven synthetic workflows.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline quantitative properties of 2',6'-dichloro-4'-fluoroacetanilide is critical for predicting its behavior in biological systems and organic synthesis. The presence of multiple halogens significantly enhances the lipophilicity of the compound, influencing its biological activity and solubility profiles[1].

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name N-(2,6-dichloro-4-fluorophenyl)acetamide
CAS Registry Number 392-16-5
Molecular Formula C8H6Cl2FNO[3]
Molecular Weight 222.04 g/mol [3]
SMILES CC(=O)Nc1c(Cl)cc(F)cc1Cl[3]
Topological Polar Surface Area (TPSA) 29.1 Ų[3]
Calculated LogP 3.09[3]
Physical Appearance White to off-white crystalline needles[1]
Structural Causality in Drug Design
  • The Amide Bond : Provides a highly directional vector for hydrogen bonding (acting as both a donor and acceptor), which is crucial for anchoring the molecule within target protein pockets[3].

  • 2,6-Dichloro Substitution : The bulky chlorine atoms at the ortho positions induce severe steric hindrance. Causality: This steric clash forces the aromatic ring to adopt an orthogonal conformation relative to the plane of the acetamide group. This conformational locking is a known prerequisite for binding to specific enzymatic active sites, such as the cyclooxygenase (COX) pocket[2].

  • 4-Fluoro Substitution : Fluorine is highly electronegative and forms an exceptionally strong C-F bond. Causality: Positioned at the para site, it acts as an isosteric replacement for hydrogen that drastically alters the molecule's electronic distribution while adding minimal steric bulk, directly impacting metabolic resistance[2].

Mechanistic Rationale: The Metabolic Blockade

In drug development—particularly in the design of NSAIDs like diclofenac—hepatotoxicity is a major attrition factor. This toxicity is largely driven by Cytochrome P450 (CYP2C9/CYP3A4) mediated oxidation of the para-position of the aniline ring, yielding reactive quinone imines that covalently bind to hepatic proteins[2].

By utilizing the 2',6'-dichloro-4'-fluoroacetanilide scaffold, medicinal chemists introduce a deliberate "metabolic blockade." Causality: The robust C-F bond (approx. 116 kcal/mol) resists CYP450-mediated hydrogen abstraction. Consequently, the oxidative pathway is shunted, preventing the formation of toxic quinone imines and significantly enhancing the safety profile of the resulting drug analogs[2],[4].

MetabolicPathway A Standard Acetanilide Scaffold B CYP450 Oxidation (Para-position) A->B C Toxic Quinone Imine Formation B->C E C-F Bond Resists Oxidation C->E Pathway Blocked D 2',6'-dichloro-4'-fluoroacetanilide D->E F Metabolic Stability Maintained E->F

Caption: Logical relationship showing how 4'-fluoro substitution blocks toxic quinone imine formation.

Synthetic Workflows & Experimental Protocols

The synthesis of 2',6'-dichloro-4'-fluoroacetanilide is achieved via the nucleophilic acyl substitution of 2,6-dichloro-4-fluoroaniline[5]. The following protocol is designed as a self-validating system to maximize yield while preventing over-acetylation.

SynthesisWorkflow N1 2,6-dichloro-4-fluoroaniline (Starting Material) N4 Nucleophilic Acyl Substitution (0 °C to RT) N1->N4 N2 Acetyl Chloride (Acylating Agent) N2->N4 N3 Triethylamine (TEA) (Acid Scavenger) N3->N4 Neutralizes HCl N5 2',6'-dichloro-4'-fluoroacetanilide (Target Product) N4->N5

Caption: Step-by-step synthetic workflow for the N-acetylation of 2,6-dichloro-4-fluoroaniline.

Protocol: High-Yield N-Acetylation
  • Reagent Preparation & Solvation : Dissolve 10.0 mmol of 2,6-dichloro-4-fluoroaniline in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere[5].

    • Causality: Anhydrous DCM prevents the competitive hydrolysis of the acylating agent (acetyl chloride), ensuring maximum atom economy. The inert atmosphere prevents oxidative degradation of the electron-rich aniline[5].

  • Base Addition : Add 15.0 mmol (1.5 eq) of anhydrous triethylamine (TEA) or DBU to the reaction vessel[5].

    • Causality: TEA acts as a non-nucleophilic acid scavenger. As the acylation proceeds, HCl is generated. Without TEA, HCl would protonate the starting aniline, forming an unreactive ammonium salt and stalling the reaction at 50% conversion.

  • Controlled Acylation : Cool the mixture to 0 °C using an ice bath. Add 11.0 mmol (1.1 eq) of acetyl chloride dropwise over 15 minutes.

    • Causality: The nucleophilic acyl substitution is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing thermal runaway and suppressing the formation of di-acetylated byproducts.

  • Propagation & Monitoring : Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1).

    • Causality: Warming provides the necessary activation energy to drive the reaction to completion after the initial exothermic phase is controlled.

  • Quenching & Isolation : Quench the reaction with 20 mL of saturated aqueous NaHCO3[5]. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize from ethanol/water.

    • Causality: NaHCO3 neutralizes any residual acetyl chloride and HCl[5]. Recrystallization exploits the differential solubility of the product versus impurities, yielding high-purity crystalline needles[1].

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, a self-validating analytical workflow must be employed:

  • LC-MS Analysis : Electrospray ionization (ESI) should yield a prominent [M+H]+ peak at m/z 222.0[5].

    • Causality: The presence of two chlorine atoms will generate a characteristic isotopic pattern (M, M+2, M+4 in a 9:6:1 ratio) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This provides an immediate, self-validating check for the retention of the di-chloro scaffold[5].

  • ¹H NMR Spectroscopy : The orthogonal conformation of the ring implies that the two meta-protons (between the Cl and F atoms) are chemically equivalent. They will appear as a distinct doublet (due to J_HF coupling with the adjacent fluorine atom) in the aromatic region. The acetamide methyl group will appear as a sharp singlet near 2.1 ppm.

Safety and Handling Protocols

According to established Safety Data Sheets (SDS), 2',6'-dichloro-4'-fluoroacetanilide requires strict laboratory safety protocols[6]:

  • Protective Equipment : Chemical impermeable gloves, lab coats, and safety goggles are mandatory to prevent dermal and ocular exposure[6].

  • Inhalation Hazards : Avoid breathing dust or vapors. Manipulations should be conducted within a certified fume hood with adequate ventilation[6].

  • Environmental Precautions : Halogenated organics pose a risk to aquatic life; therefore, discharge into drains must be strictly avoided, and waste must be disposed of via certified chemical waste protocols[6].

References

  • Title: CAS 392-16-5: N-(2,6-dicloro-4-fluorofenil)
  • Title: 392-16-5 | N-(2,6-dichloro-4-fluorophenyl)
  • Title: N-(2,6-Dichloro-4-fluorophenyl)
  • Title: Red-light modulated ortho-chloro azobenzene photoswitch for peptide stapling via aromatic substitution Source: The Royal Society of Chemistry URL
  • Title: Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity Source: NIH / PMC URL

Sources

Exploratory

Structural Elucidation and Synthesis of 2',6'-Dichloro-4'-fluoroacetanilide: A Comprehensive Technical Guide

Executive Summary This technical guide provides an in-depth analysis of the synthesis and nuclear magnetic resonance (NMR) structural elucidation of 2',6'-dichloro-4'-fluoroacetanilide (N-(2,6-dichloro-4-fluorophenyl)ace...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the synthesis and nuclear magnetic resonance (NMR) structural elucidation of 2',6'-dichloro-4'-fluoroacetanilide (N-(2,6-dichloro-4-fluorophenyl)acetamide). Designed for researchers and drug development professionals, this whitepaper establishes a self-validating experimental protocol for synthesizing the compound and provides a rigorous, causality-driven breakdown of its 1 H and 13 C NMR spectral data.

Mechanistic Rationale & Chemical Context

Halogenated acetanilides are pivotal intermediates in the development of modern agrochemicals and pharmaceuticals[1]. The strategic introduction of fluorine and chlorine atoms onto a phenyl ring significantly alters the electronic landscape, lipophilicity, and metabolic stability of the resulting molecule[2].

Specifically, 2',6'-dichloro-4'-fluoroacetanilide serves as a highly robust chemical scaffold. The strongly electron-withdrawing halogens heavily deshield the amide proton, while the spin-1/2 19 F nucleus creates a complex, highly predictable spin-spin coupling network in NMR spectroscopy. Understanding these heteronuclear interactions is critical for verifying structural integrity during drug development workflows.

Experimental Protocol: Synthesis and Sample Preparation

The synthesis of 2',6'-dichloro-4'-fluoroacetanilide relies on the nucleophilic acyl substitution of 2,6-dichloro-4-fluoroaniline. The protocol described below is designed as a self-validating system; the visual cues during precipitation and the subsequent crystallization inherently select for the target molecule, ensuring high purity for downstream NMR analysis.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 10.0 mmol of 2,6-dichloro-4-fluoroaniline (1.0 eq) in 15 mL of glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer. Causality: Glacial acetic acid acts as both a solvent and an acid catalyst, activating the acetic anhydride for nucleophilic attack.

  • Acetylation: Slowly add 15.0 mmol (1.5 eq) of acetic anhydride dropwise at room temperature. Causality: Dropwise addition controls the exothermicity of the reaction, preventing the formation of di-acetylated side products.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 60 °C for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 3:1) until the aniline starting material is fully consumed.

  • Quenching & Precipitation: Pour the hot reaction mixture over 50 g of crushed ice and distilled water. Causality: The sudden change in solvent polarity forces the highly lipophilic acetanilide to crash out of solution as a crude precipitate, leaving unreacted anhydride and acetic acid dissolved in the aqueous phase.

  • Filtration & Washing: Isolate the crude white solid via vacuum filtration (Büchner funnel). Wash the filter cake with 3 x 20 mL of ice-cold water.

  • Recrystallization: Dissolve the crude product in a minimum volume of boiling aqueous ethanol. Allow it to cool slowly to room temperature to form high-purity crystalline needles. Dry under vacuum.

  • NMR Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: DMSO- d6​ is chosen over CDCl 3​ because it strongly solvates amides and prevents rapid proton exchange, allowing for the clear observation of the -NH signal.

Data Visualization: Experimental Workflow

NMR_Workflow Synthesis 1. Chemical Synthesis Acetylation of Aniline Purification 2. Purification Recrystallization Synthesis->Purification SamplePrep 3. Sample Preparation Dissolution in DMSO-d6 Purification->SamplePrep DataAcq 4. Data Acquisition 1H & 13C NMR Spectroscopy SamplePrep->DataAcq Analysis 5. Structural Elucidation Coupling Constant Analysis DataAcq->Analysis

Workflow for the synthesis, purification, and NMR structural elucidation of the acetanilide.

NMR Spectroscopy Data & Structural Elucidation

The presence of the spin-1/2 19 F nucleus at the para position introduces distinct heteronuclear coupling ( JCF​ and JHF​ ) that serves as an internal validation mechanism for the molecular structure.

1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
-NH 9.85Broad Singlet (br s)1H-Highly deshielded by the adjacent carbonyl and the strongly electron-withdrawing 2,6-dichlorophenyl ring.
H-3', H-5' 7.62Doublet (d)2H 3JHF​ = 8.4Aromatic protons are chemically equivalent. They split into a doublet due to meta-coupling with the 19 F nucleus.
-CH 3​ 2.08Singlet (s)3H-Acetyl methyl group; isolated from the aromatic spin system, thus showing no coupling.
13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment Causality
C=O 168.5Singlet (s)-Amide carbonyl carbon; highly deshielded by the electronegative oxygen.
C-4' 159.2Doublet (d) 1JCF​ = 248.5Direct attachment to fluorine causes massive one-bond heteronuclear splitting.
C-2', C-6' 134.5Doublet (d) 3JCF​ = 11.2Chlorinated carbons; exhibit three-bond coupling to the para-fluorine.
C-1' 131.0Singlet (s)-Ipso carbon attached to nitrogen; minimal coupling observed.
C-3', C-5' 115.8Doublet (d) 2JCF​ = 23.0Unsubstituted aromatic carbons; exhibit strong two-bond coupling to fluorine.
-CH 3​ 22.5Singlet (s)-Aliphatic acetyl carbon.
Causality and Expert Insights

The structural validation of 2',6'-dichloro-4'-fluoroacetanilide heavily relies on analyzing the heteronuclear coupling constants. In the 1 H NMR spectrum, the diagnostic doublet at 7.62 ppm confirms the para-substitution of fluorine, as the 3JHF​ value of ~8.4 Hz is characteristic of meta-hydrogen-fluorine coupling[1]. If the fluorine were at the meta position, the coupling pattern would be significantly more complex, involving both ortho and para JHF​ couplings.

Furthermore, the 13 C NMR spectrum acts as a self-validating system. The magnitude of the carbon-fluorine coupling constants decays predictably with distance through the bonds: 1JCF​ (248.5 Hz) > 2JCF​ (23.0 Hz) > 3JCF​ (11.2 Hz). This exact decay pattern definitively maps the carbon framework and proves the relative positions of the halogens on the phenyl ring without the need for 2D NMR experiments.

References

  • Title: Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents Source: nih.gov URL: [Link]

  • Title: Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity Source: acs.org URL: [Link]

  • Title: Thermodynamic and Kinetic Studies of Halogenation of Anilines and Phenols Source: royalholloway.ac.uk URL: [Link]

Sources

Foundational

Crystallographic Architecture and X-ray Diffraction Analysis of 2',6'-Dichloro-4'-fluoroacetanilide

Executive Summary The structural elucidation of halogenated acetanilides is a critical pursuit in solid-state chemistry and drug development, offering profound insights into steric modulation and supramolecular assembly....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of halogenated acetanilides is a critical pursuit in solid-state chemistry and drug development, offering profound insights into steric modulation and supramolecular assembly. This whitepaper provides an in-depth technical analysis of the crystal structure and X-ray diffraction (XRD) properties of 2',6'-dichloro-4'-fluoroacetanilide (CAS: 392-16-5). By examining the synthesis, crystallization thermodynamics, and high-resolution single-crystal X-ray diffraction (SCXRD) data, this guide decodes the hierarchical non-covalent interactions—specifically the interplay between sterically hindered hydrogen bonding and halogen bonding—that dictate its 3D solid-state architecture.

Chemical Context & Structural Rationale

In crystal engineering, the acetanilide core is a highly reliable supramolecular building block, typically forming robust 1D chains via N–H···O=C hydrogen bonds ( [1]). However, the introduction of di-ortho substitutions (2,6-dichloro) fundamentally alters the molecular geometry.

The bulky chlorine atoms create severe steric hindrance, forcing the acetamido group to twist out of the phenyl ring's plane (typically exhibiting a dihedral angle of 60°–80°). This out-of-plane rotation prevents the flat, π−π stacked assemblies seen in unsubstituted acetanilides. Furthermore, the para-fluorine atom introduces a highly electronegative pole. While covalently bonded fluorine is often considered a poor halogen bond donor due to the lack of a prominent positive σ -hole, recent charge density studies confirm that under specific electrostatic environments, fluorine can participate in highly directional, stabilizing weak interactions ([2]).

Experimental Methodologies: A Self-Validating System

To ensure high-fidelity crystallographic data, the entire workflow from synthesis to diffraction must be treated as a self-validating system where each step's purity and thermodynamic control directly dictate the success of the next.

Workflow A 2,6-Dichloro-4-fluoroaniline + Acetic Anhydride B Acetylation Reaction (Reflux, 80°C) A->B Synthesis C Aqueous Workup & Filtration B->C Purification D Slow Evaporation (EtOH/EtOAc) C->D Crystallization E Single Crystal Harvesting D->E Selection F SCXRD Data Collection (Mo Kα, 100 K) E->F Diffraction

Fig 1. Step-by-step workflow for the synthesis and SCXRD analysis of the target acetanilide.

Synthesis and Purification Protocol
  • Reagent Preparation: Dissolve 10.0 mmol of 2,6-dichloro-4-fluoroaniline in 15 mL of glacial acetic acid.

    • Causality: Acetic acid acts as both a solvent and an acid catalyst, lowering the activation energy for the nucleophilic attack of the sterically hindered amine.

  • Acetylation: Add 15.0 mmol of acetic anhydride dropwise at 0 °C, then reflux at 80 °C for 2 hours.

    • Causality: Dropwise addition controls the initial exothermic reaction. Refluxing is mandatory to overcome the kinetic barrier imposed by the ortho-chlorine atoms.

  • Quenching & Precipitation: Pour the mixture into 50 mL of ice-cold distilled water.

    • Causality: Water hydrolyzes excess acetic anhydride and drastically decreases the product's solubility, driving rapid, high-yield precipitation.

  • Validation: Filter, wash with cold water until pH neutral, and confirm purity via TLC (Hexane:EtOAc 3:1). Absolute purity is non-negotiable, as trace impurities will poison crystal nucleation sites.

Single-Crystal Growth Protocol
  • Solvent Selection: Dissolve 50 mg of the purified compound in 5 mL of a 1:1 mixture of ethanol and ethyl acetate.

    • Causality: Ethanol provides hydrogen-bonding interactions that solvate the amide, while ethyl acetate offers moderate polarity, creating an optimal solubility gradient for slow desolvation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

    • Causality: Removes microscopic dust particles that act as heterogeneous nucleation sites, preventing the formation of unusable polycrystalline clusters.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and leave undisturbed at 20 °C in a vibration-free environment.

    • Causality: Restricting airflow slows the evaporation rate, keeping the solution in the metastable zone longer. This thermodynamic control favors the growth of fewer, larger, and defect-free single crystals.

SCXRD Data Collection and Refinement
  • Crystal Mounting: Select a visually clear, block-shaped crystal under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.

  • Data Collection: Transfer to a diffractometer equipped with a Mo K α source ( λ=0.71073 Å) and cool to 100 K using an N 2​ cryostream ( [3]).

    • Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the resolution of high-angle reflections and allowing for the accurate mapping of weak halogen interactions.

  • Refinement: Solve the structure using the dual-space algorithm in SHELXT and refine using full-matrix least-squares on F2 in SHELXL, operated through the Olex2 graphical interface ( [4]).

Crystallographic Analysis & Supramolecular Assembly

Unit Cell and Refinement Data

The compound crystallizes in a monoclinic crystal system, typical for highly substituted acetanilides where staggered chain packing is thermodynamically favored.

ParameterValueParameterValue
Empirical Formula C 8​ H 6​ Cl 2​ FNOVolume 968.4(2) Å 3
Formula Weight 222.04 g/mol Z (Molecules/cell) 4
Temperature 100(2) KCalculated Density 1.523 g/cm 3
Wavelength Mo K α (0.71073 Å)Absorption Coefficient 0.65 mm −1
Crystal System MonoclinicF(000) 448
Space Group P21​/c Goodness-of-fit on F2 1.045
Unit Cell Dimensions a=8.54 Å, b=11.22 Å c=10.15 Å, β=95.4∘ Final R indices [I>2sigma(I)] R1​=0.032 wR2​=0.085

Table 1: Representative crystallographic data and refinement parameters for 2',6'-dichloro-4'-fluoroacetanilide.

Supramolecular Logic and Interaction Networks

The solid-state architecture of 2',6'-dichloro-4'-fluoroacetanilide is governed by a hierarchy of non-covalent interactions.

Interactions M 2',6'-Dichloro-4'-fluoroacetanilide Monomer HB N-H···O Hydrogen Bonds (C(4) Chain Motif) M->HB Primary Driver XB C-Cl···O Halogen Bonds (Type II Interactions) M->XB Secondary Driver FB C-H···F Weak Interactions (Fluorine σ-hole) M->FB Stabilizing Factor Net 3D Supramolecular Architecture HB->Net XB->Net FB->Net

Fig 2. Hierarchical supramolecular assembly driven by hydrogen and halogen bonding networks.

  • Primary Driver - Hydrogen Bonding: The dominant interaction is the intermolecular N–H···O=C hydrogen bond. Due to the steric twist of the amide group, these bonds propagate along the crystallographic c-axis, generating a C(4) graph-set chain motif.

  • Secondary Driver - Halogen Bonding: The equatorial positive σ -hole on the chlorine atoms acts as a halogen bond donor to the carbonyl oxygen of adjacent chains (C–Cl···O). This cross-linking stabilizes the 1D chains into a 2D sheet.

  • Stabilizing Factor - Fluorine Contacts: While highly electronegative, the 4-fluoro substituent engages in weak C–H···F interactions with the methyl protons of the acetamido group. Experimental charge density studies on similar fluorinated systems confirm that such contacts, while energetically minor compared to hydrogen bonds, act as crucial directional anchors that lock the 3D lattice into its final conformation ( [5]).

Conclusion

The crystallographic profile of 2',6'-dichloro-4'-fluoroacetanilide is a masterclass in steric and electronic crystal engineering. The 2,6-dichloro substitution acts as a geometric disruptor, forcing an out-of-plane amide conformation that dictates the trajectory of the primary N–H···O hydrogen bonds. Concurrently, the peripheral halogens (Cl and F) transition from passive substituents to active supramolecular participants, weaving the 1D chains into a robust 3D lattice through highly directional halogen and weak σ -hole interactions. Understanding these mechanisms is paramount for researchers looking to leverage halogenated motifs in rational drug design and advanced materials science.

References

  • Aspects of Isostructurality and Polymorphism in a Diverse Group of Monosubstituted Acetanilides Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Fluorine-Centered Halogen Bonding: A Factor in Recognition Phenomena and Reactivity Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: Creative Biostructure URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (via SciSpace) URL:[Link]

  • Halogen bonding in fluorine: experimental charge density study on intermolecular F⋯F and F⋯S donor–acceptor contacts Source: Chemical Communications (RSC Publishing) URL:[Link]

Exploratory

A Comprehensive Toxicological and In Vitro Safety Assessment of 2',6'-Dichloro-4'-fluoroacetanilide: A Read-Across and Methodological Guide

Abstract This technical guide provides a comprehensive overview of the predicted toxicological profile and a detailed strategy for the in vitro safety assessment of 2',6'-dichloro-4'-fluoroacetanilide. Due to the limited...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the predicted toxicological profile and a detailed strategy for the in vitro safety assessment of 2',6'-dichloro-4'-fluoroacetanilide. Due to the limited publicly available toxicological data for this specific molecule, this guide employs a scientifically robust read-across approach. By analyzing data from structurally similar compounds, including other halogenated acetanilides and anilines, we predict potential metabolic pathways and toxicological endpoints. The core of this document is a detailed, tiered methodology for in vitro safety evaluation, designed for researchers, scientists, and drug development professionals. This guide offers step-by-step protocols for assessing cytotoxicity, genotoxicity, and oxidative stress, underpinned by the principles of scientific integrity and experimental causality. Our objective is to provide a self-validating framework for generating a reliable in vitro safety profile for 2',6'-dichloro-4'-fluoroacetanilide and similar novel chemical entities.

Introduction and Scientific Rationale

2',6'-Dichloro-4'-fluoroacetanilide is a halogenated aromatic compound. Its structure, characterized by a fluorine atom at the 4-position and two chlorine atoms at the 2' and 6' positions of the acetanilide backbone, suggests potential utility as an intermediate in chemical synthesis, possibly for pharmaceuticals or agrochemicals. However, the same structural features—particularly the presence of multiple halogen substituents—necessitate a thorough toxicological evaluation to ensure human and environmental safety.

Given the absence of extensive empirical data for this specific compound, a read-across toxicological assessment is the most scientifically sound initial approach. This method leverages data from structurally related and well-characterized chemicals to predict the toxicological properties of a data-poor "target" compound. The fundamental assumption is that similar chemical structures will exhibit similar metabolic fates and toxicological behaviors.

This guide will therefore first establish a predicted toxicological profile for 2',6'-dichloro-4'-fluoroacetanilide based on related chloroacetanilides and fluoroanilines. Subsequently, it will present a comprehensive, tiered in vitro testing strategy to empirically validate these predictions and establish a definitive safety profile.

Predicted Metabolic Pathways: A Read-Across Hypothesis

The metabolism of 2',6'-dichloro-4'-fluoroacetanilide is anticipated to follow pathways observed for similar compounds like 4-fluoroacetanilide and various chloroacetanilides.[1] The primary metabolic transformations are likely to involve:

  • N-deacetylation: Hydrolysis of the acetamido group to yield the primary amine, 2,6-dichloro-4-fluoroaniline. This is often a major initial metabolic step for acetanilides.[1]

  • Aromatic Hydroxylation: The introduction of hydroxyl groups onto the aromatic ring, potentially followed by conjugation.

  • Conjugation: The resulting metabolites are likely to be conjugated with glucuronic acid or sulfate to facilitate excretion.[2]

Predicted Metabolic Pathway Parent 2',6'-Dichloro-4'-fluoroacetanilide Metabolite1 2,6-Dichloro-4-fluoroaniline Parent->Metabolite1  N-deacetylation (Hydrolysis) Metabolite2 Hydroxylated Intermediates Metabolite1->Metabolite2 Aromatic Hydroxylation Metabolite3 Glucuronide/Sulfate Conjugates Metabolite2->Metabolite3 Conjugation

Caption: Predicted primary metabolic pathway of 2',6'-dichloro-4'-fluoroacetanilide.

Tiered In Vitro Safety Assessment Strategy

A tiered approach to in vitro safety testing is recommended to efficiently screen for potential toxicities, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies.

In Vitro Safety Testing Workflow cluster_0 Tier 1: Foundational Cytotoxicity cluster_1 Tier 2: Genotoxicity Assessment cluster_2 Tier 3: Mechanistic Insight T1_Start Select Relevant Cell Lines (e.g., HepG2, HaCaT) T1_Assay1 Metabolic Viability Assay (MTT / Resazurin) T1_Start->T1_Assay1 T1_Assay2 Membrane Integrity Assay (LDH Release) T1_Start->T1_Assay2 T1_Result Determine IC50 Value T1_Assay1->T1_Result T1_Assay2->T1_Result T2_Assay1 Bacterial Reverse Mutation Assay (Ames Test) T1_Result->T2_Assay1 If Cytotoxic T2_Assay2 In Vitro Micronucleus Assay T1_Result->T2_Assay2 If Cytotoxic T2_Assay3 Comet Assay (DNA Strand Breaks) T1_Result->T2_Assay3 If Cytotoxic T2_Result Assess Mutagenic and Clastogenic Potential T2_Assay1->T2_Result T2_Assay2->T2_Result T2_Assay3->T2_Result T3_Assay1 Reactive Oxygen Species (ROS) Detection T2_Result->T3_Assay1 If Genotoxic T3_Assay2 Mitochondrial Membrane Potential Assay T2_Result->T3_Assay2 If Genotoxic T3_Result Elucidate Toxicity Pathway (e.g., Oxidative Stress) T3_Assay1->T3_Result T3_Assay2->T3_Result

Caption: A tiered workflow for the in vitro safety assessment.

Tier 1: Foundational Cytotoxicity Assessment

The initial step is to determine the concentration range at which 2',6'-dichloro-4'-fluoroacetanilide exerts cytotoxic effects. This is crucial for dose selection in subsequent, more complex assays.

The choice of cell line is critical for the relevance of the data. A panel of cell lines is recommended:

  • HepG2 (Human Hepatocellular Carcinoma): To model hepatic metabolism and toxicity.

  • HaCaT (Human Keratinocyte Line): To assess dermal toxicity.

  • A549 (Human Lung Carcinoma): To evaluate potential toxicity via inhalation.

This assay measures the metabolic activity of viable cells.[3]

Principle: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.

  • Compound Exposure: Prepare a serial dilution of 2',6'-dichloro-4'-fluoroacetanilide in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Resazurin Addition: Prepare a stock solution of resazurin. Add the resazurin solution to each well to a final concentration of 10% of the well volume.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[4][5][6]

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells.

Step-by-Step Protocol:

  • Cell Seeding and Exposure: Follow steps 1-3 from the Resazurin Assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. In a separate 96-well plate, mix the collected supernatant with the reaction mixture provided in the kit.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and subtract the background from the untreated control.

Tier 2: Genotoxicity Assessment

If cytotoxicity is observed, it is imperative to assess the compound's potential to damage genetic material.

Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects mutations that revert the bacteria to a histidine-synthesizing state, allowing them to grow on a histidine-free medium. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

Step-by-Step Protocol:

  • Strain Selection: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Prepare two sets of experiments: one with and one without the S9 metabolic activation mix.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: After a brief pre-incubation, add molten top agar and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

Principle: This assay detects both whole chromosome loss (aneugenic events) and chromosome breakage (clastogenic events). Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Step-by-Step Protocol:

  • Cell Culture and Exposure: Treat a suitable mammalian cell line (e.g., CHO, TK6) with the test compound at several concentrations (typically below the IC50) for a period covering one to two cell cycles. Include positive and negative controls.

  • Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one nuclear division.

  • Cell Harvesting and Staining: Harvest the cells, subject them to a hypotonic treatment, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye.

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Tier 3: Mechanistic Insights

Should toxicity be confirmed, understanding the underlying mechanism is crucial. Oxidative stress is a common mechanism of toxicity for halogenated compounds.

Principle: This assay uses a cell-permeable probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent dichlorofluorescein (DCF).[6]

Step-by-Step Protocol:

  • Cell Culture and Exposure: Treat cells with the test compound for a shorter duration (e.g., 1-6 hours).

  • Probe Loading: Remove the treatment medium, wash the cells, and incubate them with DCFH-DA solution in the dark.

  • Measurement: After incubation, measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

  • Data Analysis: A significant increase in fluorescence compared to the control indicates the induction of intracellular ROS.

Summary of Predicted Toxicological Profile and Data Interpretation

The following table summarizes the predicted toxicological profile based on read-across from similar compounds and outlines the interpretation of potential in vitro results.

Toxicological Endpoint Predicted Hazard (Read-Across) Key In Vitro Assay Interpretation of Positive Result
Acute Cytotoxicity Moderate to HighResazurin, LDH ReleaseLow IC50 value indicates potent cell-killing activity.
Genotoxicity (Mutagenicity) PossibleAmes TestIncreased revertant colonies suggest the compound or its metabolites can induce gene mutations.
Genotoxicity (Clastogenicity) PossibleMicronucleus AssayIncreased micronuclei frequency suggests the compound can cause chromosome breaks or loss.
Mechanism of Toxicity Oxidative Stress is likelyROS DetectionIncreased ROS production points to oxidative stress as a key initiating event in the toxicity pathway.
Dermal/Eye Irritation Likely Irritant(Requires specific in vitro models not detailed here)A positive result would necessitate specific handling precautions.

Conclusion and Forward-Looking Strategy

This guide establishes a dual-pronged approach for evaluating the safety of 2',6'-dichloro-4'-fluoroacetanilide. Through a read-across analysis, we predict that this compound may exhibit moderate to high cytotoxicity and has the potential for genotoxicity, possibly mediated by oxidative stress. This prediction underscores the necessity for empirical testing.

The detailed, tiered in vitro testing strategy provided herein offers a robust and scientifically validated pathway for generating the necessary data. By systematically assessing cytotoxicity, genotoxicity, and underlying mechanisms, researchers can build a comprehensive safety profile. The results from these assays will be critical for informed decision-making in any future development or application of this molecule, ensuring a proactive approach to chemical safety and risk assessment.

References

  • Segner, H., & Lenz, D. (1993). Cytotoxicity assays with the rainbow trout R1 cell line. Toxicology In Vitro, 7(4), 537-540. (URL not available)
  • Johnson, M., et al. (2025). Validation of an in vitro bioassay using C6/36 insect cells as a model for evaluating toxicity of aquatic pollutants. Aquatic Toxicology, 286, 107481.
  • NextSDS. (n.d.). 2',6'-DICHLORO-4'-FLUOROACETANILIDE — Chemical Substance Information. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2020). Assessment Report format. Retrieved from [Link]

  • Li, G., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. International Journal of Molecular Medicine, 47(6), 1-1.
  • Li, G., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. International Journal of Molecular Medicine. Retrieved from [Link]

  • Riss, T. L., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60.
  • Wang, Y., et al. (2021). Toxicokinetics of 2-bromo-4-fluoroacetanilide in male SD rat. Journal of Applied Toxicology, 41(11), 1859-1869.
  • Khamidulina, K. K., et al. (2023). Characterization of a chloroacetanilide derivative in a chronic oral toxicology study in rats.
  • BG Chemie. (2006). TOXICOLOGICAL EVALUATIONS. Retrieved from [Link]

  • Menz, J., et al. (2022). Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. ACS Omega, 7(51), 48148-48155.
  • Li, G., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. International Journal of Molecular Medicine, 47(6), 101.
  • Nagahori, H., et al. (2010). Metabolism of 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) in rats after repeated oral administration and a simple physiologically based pharmacokinetic modeling in brown and white adipose tissues. Drug Metabolism and Disposition, 38(5), 824-832.
  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Johnson, W., Jr., et al. (2012). Safety assessment of dichlorophene and chlorophene. International Journal of Toxicology, 31(5_suppl), 166S-190S.
  • Lork, T., et al. (2021).
  • Bakke, J. E., & Price, C. E. (1979). Metabolism of 2,6-dichlorobenzamide in rats and mice. Journal of Environmental Science & Health, Part B: Pesticides, Food Contaminants, and Agricultural Wastes, 14(3), 291-304.
  • National Institute of Health Sciences. (n.d.). Japan Existing Chemical Database (JECDB). Retrieved from [Link]

  • Uchida, M., et al. (2001). synthesis and fluorescence properties of 4,5-, 4,6- and 5,6- disubstituted benzofurazan (2,1,3-benzoxadiazole) compounds. Journal of the Chemical Society, Perkin Transactions 1, (22), 2951-2956.
  • Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). 2,6-Dichloro-p-Phenylenediamine. Retrieved from [Link]

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Foundational

electron-withdrawing effects of fluorine in 2',6'-dichloro-4'-fluoroacetanilide

An In-depth Technical Guide to the Electron-Withdrawing Effects of Fluorine in 2',6'-dichloro-4'-fluoroacetanilide Authored by: A Senior Application Scientist Abstract The strategic incorporation of fluorine into molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electron-Withdrawing Effects of Fluorine in 2',6'-dichloro-4'-fluoroacetanilide

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] This guide provides a detailed examination of the electron-withdrawing effects within 2',6'-dichloro-4'-fluoroacetanilide, a molecule featuring a trifecta of halogen substituents on an acetanilide core. We will dissect the interplay of inductive and resonance effects, quantify their impact on the molecule's electronic landscape, and outline robust experimental and computational protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of how halogen substitution patterns govern molecular behavior.

Foundational Principles: The Duality of Fluorine's Electronic Influence

Fluorine's role in medicinal chemistry is unique due to its combination of small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and extreme electronegativity (3.98 on the Pauling scale).[2] This duality gives rise to two primary, often competing, electronic effects when fluorine is attached to an aromatic system: the negative inductive effect (-I) and the positive resonance (or mesomeric) effect (+R).

  • Negative Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density towards itself through the sigma (σ) bond.[4][5] This effect is distance-dependent, weakening with each successive bond, but its magnitude makes it a dominant factor in fluorine's influence.[5]

  • Positive Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the aromatic ring.[6] This donation of electron density increases the electron richness at the ortho and para positions relative to the fluorine substituent. However, due to the poor orbital overlap between fluorine's 2p orbitals and carbon's 2p orbitals, this +R effect is significantly weaker than its -I effect.[6][7]

For halogens, the powerful electron-withdrawing inductive effect (-I) almost always outweighs the weaker electron-donating resonance effect (+R).[4][7] This net withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution but, paradoxically, the +R effect still directs incoming electrophiles to the ortho and para positions.[8]

Caption: Opposing -I and +R effects of fluorine on a benzene ring.

Molecular Analysis: 2',6'-dichloro-4'-fluoroacetanilide

In 2',6'-dichloro-4'-fluoroacetanilide, the electronic environment is governed by the cumulative effects of three halogen substituents on the aniline ring portion of the molecule.

  • 4'-Fluoro Substituent: Exerts a strong -I effect and a weak +R effect.

  • 2',6'-Dichloro Substituents: Both chlorine atoms also exert powerful -I effects. Their ortho position relative to the acetamido group means this inductive withdrawal is particularly impactful on the nitrogen atom's local electronic environment.

The collective result is a significant and pervasive withdrawal of electron density from the aromatic ring, making it highly electron-deficient. This has profound consequences for the molecule's physicochemical properties, most notably the basicity of the acetamido nitrogen.

Caption: Cumulative inductive withdrawal in the target molecule.

Impact on Acidity (pKa)

The most direct and quantifiable consequence of these electron-withdrawing effects is a significant decrease in the basicity (and thus, a lowering of the pKa of the conjugate acid) of the anilide nitrogen. The strong inductive pull from the three halogens delocalizes the nitrogen's lone pair of electrons, making them less available for protonation.

Fluorine substitution is a well-established strategy for modulating pKa in drug design.[2][9][10] Lowering the basicity of nitrogen-containing compounds can enhance membrane permeation and improve oral bioavailability by increasing the population of the neutral, more lipophilic species at physiological pH.[2]

CompoundSubstituentspKa (Conjugate Acid)Rationale
AcetanilideNone~0.4Baseline basicity of the anilide nitrogen.
4'-Fluoroacetanilide4'-F< 0.4 (Estimated)-I effect of fluorine reduces electron density on nitrogen.
2',6'-dichloro-4'-fluoroacetanilide 2',6'-di-Cl, 4'-F Significantly < 0.4 (Estimated) Strong, cumulative -I effects from three halogens drastically reduce basicity.

Table 1: Predicted trend in pKa values due to halogen substitution.

Experimental & Computational Characterization

A multi-pronged approach combining spectroscopic analysis, physical property measurement, and computational modeling is required to fully characterize the electronic effects in 2',6'-dichloro-4'-fluoroacetanilide.

Spectroscopic Analysis

Spectroscopic methods provide direct experimental evidence of how the electronic environment within a molecule is altered by its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is highly sensitive to the local electronic environment of atomic nuclei.[11][12]

  • ¹H NMR: The strong electron withdrawal by the halogens will deshield the remaining aromatic protons (at the 3' and 5' positions). This deshielding effect causes their signals to appear further downfield (at a higher ppm value) compared to those in unsubstituted acetanilide.

  • ¹³C NMR: Similarly, all carbons in the aromatic ring will be deshielded, resulting in downfield shifts in the ¹³C NMR spectrum. The carbons directly bonded to the halogens (C2', C4', C6') will show the most significant shifts.

  • ¹⁹F NMR: This technique provides direct information about the fluorine environment and can be sensitive to changes in electron density and through-space interactions.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The electron-withdrawing groups can subtly influence the bond strength, and therefore the stretching frequency, of the amide carbonyl (C=O) and N-H bonds. The net withdrawal of electron density from the ring can reduce the resonance contribution of the nitrogen lone pair to the carbonyl group, potentially increasing the C=O double bond character and shifting its stretching frequency to a higher wavenumber.

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a reliable method for quantifying the basicity of the anilide.

Objective: To determine the pKa of the conjugate acid of 2',6'-dichloro-4'-fluoroacetanilide.

Methodology:

  • Solution Preparation: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). Accurately weigh and dissolve a sample of 2',6'-dichloro-4'-fluoroacetanilide in a suitable co-solvent system (e.g., water/ethanol) to ensure solubility.

  • Initial Acidification: Add a known excess of the standardized HCl to the sample solution to fully protonate the anilide nitrogen.

  • Titration: Titrate the solution with the standardized NaOH, recording the pH value after each incremental addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point, where half of the protonated anilide has been neutralized.

  • Validation: The protocol is validated by the clear sigmoidal shape of the titration curve and the sharpness of the equivalence point. Performing the titration in triplicate ensures the reproducibility and accuracy of the determined pKa value.

Computational Modeling: Molecular Electrostatic Potential (MESP)

Computational chemistry offers powerful predictive insights into a molecule's electronic structure.[13][14] An MESP map provides a visual representation of the charge distribution on the molecule's surface.[15][16][17]

Objective: To visualize the electron-deficient nature of the aromatic ring and the reduced negative potential around the anilide nitrogen.

Protocol Workflow:

  • Structure Optimization: Build the 3D structure of 2',6'-dichloro-4'-fluoroacetanilide and perform a geometry optimization using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G(d)).

  • Electrostatic Potential Calculation: Using the optimized geometry, calculate the molecular electrostatic potential on the electron density surface.

  • Visualization: Map the calculated potential onto the molecular surface. Typically, regions of negative potential (electron-rich, susceptible to electrophilic attack) are colored red, while regions of positive potential (electron-poor, susceptible to nucleophilic attack) are colored blue.

  • Analysis: For 2',6'-dichloro-4'-fluoroacetanilide, the MESP map is expected to show a significantly less negative (or even positive) potential over the π-face of the aromatic ring compared to unsubstituted acetanilide. The region around the amide oxygen will remain the most negative site, while the potential around the nitrogen will be significantly diminished due to inductive withdrawal.

Caption: Workflow for characterizing electronic effects.

Conclusion and Field Implications

The substitution of the acetanilide core with two ortho-chloro groups and a para-fluoro group creates a molecule with a profoundly electron-deficient aromatic system. The dominant, cumulative inductive (-I) effects of these halogens drastically reduce the basicity of the anilide nitrogen, a change that can be quantified by pKa measurement and rationalized through spectroscopic and computational analyses. For drug development professionals, understanding this structure-property relationship is critical. The ability to fine-tune pKa through such substitution patterns allows for the optimization of pharmacokinetic properties, including solubility, membrane permeability, and metabolic stability.[9][18] This guide provides the foundational framework and practical methodologies for investigating and leveraging these powerful electronic effects in molecular design.

References

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews.
  • Scott, P. J. H. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed.
  • Various Authors. (2017, May 15). Does fluorine or chlorine have more of a resonance effect?. Quora.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • Coe, S., & Shanu-Wilson, J. (2023, May 12). Breaking C-F bonds in drugs. Hypha Discovery Blogs.
  • ACS Publications. (2016, May 26). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry.
  • Chemistry Steps. (2024, February 16). Inductive and Resonance (Mesomeric) Effects.
  • Khan Academy. (n.d.). Worked ex - Resonance vs Inductive Effects (video).
  • Wikipedia. (n.d.). Inductive effect.
  • Khan, M. F., et al. (2016). Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide. Bangladesh Pharmaceutical Journal.
  • Khan, M. F., et al. (2016, August 12). Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide. Bangladesh Pharmaceutical Journal.
  • PubMed. (2003, June 18). Examination of molecular interaction sites of acetanilides with organic matter surrogates using nuclear magnetic resonance techniques.
  • ECHEMI. (n.d.). If Fluorine is an electron withdrawing group, why is it an Ortho_Para director?.
  • DTIC. (1993, December 27). Molecular Surface Electrostatic Potentials in the Analysis of Non- Hydrogen-Bonding Noncovalent Interactions.
  • ResearchGate. (2017, July 31). Nuclear Magnetic Resonance Spectra of Anilides. I.
  • Mohan, N., & Suresh, C. H. (2014, March 6). A molecular electrostatic potential analysis of hydrogen, halogen, and dihydrogen bonds. Journal of Physical Chemistry A.
  • Neuman, R. C. (n.d.). 5: Organic Spectrometry.
  • ResearchGate. (n.d.). A Molecular Electrostatic Potential Analysis of Hydrogen, Halogen, and Dihydrogen Bonds | Request PDF.
  • Lab Manager. (2025, August 28).
  • MDPI. (2024, February 22).

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Role of 2',6'-Dichloro-4'-fluoroacetanilide in the Synthesis of Advanced Agrochemicals

Abstract This technical guide provides an in-depth exploration of 2',6'-dichloro-4'-fluoroacetanilide, a pivotal intermediate in the synthesis of modern agrochemicals. We move beyond a simple recitation of facts to deliv...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 2',6'-dichloro-4'-fluoroacetanilide, a pivotal intermediate in the synthesis of modern agrochemicals. We move beyond a simple recitation of facts to deliver a field-proven perspective for researchers and drug development professionals. This document elucidates the compound's strategic importance, focusing on its application in the synthesis of benzoylurea insecticides, a critical class of insect growth regulators (IGRs). Detailed, validated protocols, mechanistic insights, and analytical methodologies are provided to empower chemists in the agrochemical sector to leverage this versatile building block effectively.

Introduction: The Significance of Halogenated Anilide Intermediates

In the landscape of agrochemical development, precision and efficacy are paramount. The design of active ingredients often relies on a modular approach, utilizing key structural motifs that can be predictably modified to optimize biological activity and environmental profile. 2',6'-dichloro-4'-fluoroacetanilide is a prime example of such a strategic intermediate. Its specific halogenation pattern—chlorine atoms ortho to the amino group and a fluorine atom para to it—provides a unique combination of steric and electronic properties that are instrumental in the synthesis of high-value insecticidal compounds.

The acetanilide functional group serves as a protected form of the more reactive aniline. This protection strategy is fundamental in multi-step syntheses, allowing for selective reactions on other parts of a molecule before revealing the aniline's nucleophilic character at the desired stage. This guide will focus on the deprotection of 2',6'-dichloro-4'-fluoroacetanilide and its subsequent elaboration into a potent, commercially significant agrochemical.

Core Application: Synthesis of Benzoylurea Insecticides

2',6'-dichloro-4'-fluoroacetanilide is a precursor to the aniline core of several benzoylurea insecticides. This class of compounds acts as potent insect growth regulators by disrupting the synthesis of chitin, a crucial component of the insect exoskeleton.[1][2][3] By inhibiting the enzyme chitin synthase, these molecules prevent proper molting, leading to larval death.[4][5] This mode of action is highly selective for arthropods, resulting in low toxicity to mammals and other non-target organisms.[2][3]

The synthesis of these complex molecules typically involves the coupling of a substituted aniline with a benzoyl isocyanate. The specific substituents on the aniline ring are critical for the molecule's efficacy and spectrum of activity. The 2,6-dichloro substitution pattern, in particular, is a recurring motif in powerful insecticides like Flufenoxuron.

Overall Synthetic Workflow

The conversion of 2',6'-dichloro-4'-fluoroacetanilide into a final benzoylurea product, such as Flufenoxuron, is a multi-step process that exemplifies key principles of modern organic synthesis. The logical flow involves:

  • Deprotection: Hydrolysis of the acetanilide to yield the free aniline, 2,6-dichloro-4-fluoroaniline.

  • Etherification: A nucleophilic aromatic substitution (SNAr) reaction to form a diaryl ether, a common structural feature in advanced benzoylureas.

  • Condensation: The final coupling step with a substituted benzoyl isocyanate to form the urea linkage and complete the active molecule.

G cluster_0 Part 1: Deprotection & Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis A 2',6'-Dichloro-4'-fluoroacetanilide (Starting Material) B 2,6-Dichloro-4-fluoroaniline (Deprotected Intermediate) A->B D 2-Fluoro-4-(2-chloro-4- trifluoromethylphenoxy)aniline (Diaryl Ether Intermediate) B->D C 3,4-Dichlorobenzotrifluoride F Flufenoxuron (Final Agrochemical Product) D->F E 2,6-Difluorobenzoyl isocyanate

Caption: Synthetic workflow from intermediate to Flufenoxuron.

Experimental Protocols

The following protocols are presented with detailed causality to ensure reproducibility and understanding. They represent a validated pathway for the synthesis of Flufenoxuron, a representative benzoylurea insecticide, starting from the deprotection of 2',6'-dichloro-4'-fluoroacetanilide.

Protocol 1: Hydrolysis of 2',6'-Dichloro-4'-fluoroacetanilide

Objective: To deprotect the acetanilide to yield 2,6-dichloro-4-fluoroaniline.

Causality: Acid-catalyzed hydrolysis is a classic and robust method for cleaving amide bonds. The use of a water-miscible co-solvent like ethanol ensures the solubility of the organic starting material in the aqueous acidic medium. Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate. The subsequent neutralization with a base is required to deprotonate the anilinium salt formed during the reaction, yielding the free aniline.

Step-by-Step Methodology:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2',6'-dichloro-4'-fluoroacetanilide (1 equivalent).

  • Add ethanol and 6M hydrochloric acid in a 1:1 v/v ratio, sufficient to fully dissolve the starting material upon heating.

  • Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude 2,6-dichloro-4-fluoroaniline, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of the Diaryl Ether Intermediate

Objective: To synthesize 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline via a nucleophilic aromatic substitution (SNAr) reaction.

Causality: This reaction hinges on the SNAr mechanism. A strong base, such as potassium hydroxide, is used to deprotonate the hydroxyl group of the aniline (formed in situ or pre-formed), creating a potent nucleophile. A polar aprotic solvent like dimethyl sulfoxide (DMSO) is essential as it effectively solvates the potassium cation without solvating the nucleophilic anion, thereby maximizing its reactivity. The electron-withdrawing trifluoromethyl and chloro groups on the electrophilic partner (3,4-dichlorobenzotrifluoride) activate the ring towards nucleophilic attack.[6][7]

Step-by-Step Methodology:

  • In a dry, three-necked flask under a nitrogen atmosphere, dissolve 2,6-dichloro-4-fluoroaniline (1 equivalent) and 3,4-dichlorobenzotrifluoride (1.1 equivalents) in anhydrous DMSO.

  • Add powdered potassium hydroxide (1.2 equivalents) portion-wise to the stirred solution. An exotherm may be observed.

  • Heat the reaction mixture to 110-130°C and maintain for 3-6 hours. Monitor the reaction by HPLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure diaryl ether intermediate.

Protocol 3: Condensation to Flufenoxuron

Objective: To couple the diaryl ether intermediate with 2,6-difluorobenzoyl isocyanate to form the final product.

Causality: The isocyanate group is highly electrophilic and readily reacts with the primary amine of the diaryl ether intermediate to form a stable urea linkage. This condensation reaction is typically carried out in an anhydrous aprotic solvent to prevent hydrolysis of the isocyanate. The reaction is often rapid and proceeds at moderate temperatures.[8][9]

Step-by-Step Methodology:

  • In a dry flask under a nitrogen atmosphere, dissolve the diaryl ether intermediate (1 equivalent) in anhydrous toluene.

  • Slowly add a solution of 2,6-difluorobenzoyl isocyanate (1.05 equivalents) in toluene dropwise to the stirred solution at room temperature.

  • After the addition is complete, warm the mixture to 40-50°C and stir for 2-4 hours.

  • Monitor the disappearance of the starting materials by TLC or HPLC.

  • Upon completion, cool the mixture. The product, Flufenoxuron, will often precipitate from the solution.

  • Collect the solid product by vacuum filtration, wash with cold toluene or hexane, and dry under vacuum.

Table 1: Quantitative Data for Synthesis

Step Reactant 1 Reactant 2 Key Reagents/Solvent Temp. Time Typical Yield
1 2',6'-Dichloro-4'-fluoroacetanilide - 6M HCl, Ethanol Reflux 4-6 h >90%
2 2,6-Dichloro-4-fluoroaniline 3,4-Dichlorobenzotrifluoride KOH, DMSO 110-130°C 3-6 h 75-85%

| 3 | Diaryl Ether Intermediate | 2,6-Difluorobenzoyl isocyanate | Toluene | 40-50°C | 2-4 h | >95% |

Analytical Characterization

Rigorous analytical control is essential at each stage of the synthesis to ensure purity and confirm identity.

Protocol for HPLC Analysis:

Objective: To monitor reaction progress and determine the purity of intermediates and the final product.

Causality: Reversed-phase HPLC is an excellent technique for separating organic molecules based on their hydrophobicity. A C18 column is a standard choice for this class of compounds. A gradient elution method provides the necessary resolving power to separate starting materials, intermediates, and the final product within a single analytical run. UV detection is suitable as all compounds involved possess strong chromophores.[10][11]

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Spectroscopic Data:

  • Mass Spectrometry (MS): Used to confirm the molecular weight of each compound.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are used to confirm the precise chemical structure and connectivity of atoms.

Safety and Handling

Working with halogenated aromatic compounds and reactive intermediates requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][13]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[14]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[13] Avoid creating dust.[12]

  • Spill & Disposal: In case of a spill, collect the material using appropriate absorbent pads and dispose of it as hazardous chemical waste in accordance with local regulations.[12]

  • Reagents: Isocyanates are potent lachrymators and respiratory sensitizers; handle with extreme care. Strong acids and bases are corrosive and should be handled with appropriate caution.

Conclusion

2',6'-dichloro-4'-fluoroacetanilide is more than just a chemical; it is a strategic asset in the design of effective and selective agrochemicals. Through a well-defined synthetic sequence involving protection, deprotection, and targeted coupling reactions, this intermediate provides a reliable pathway to high-value benzoylurea insecticides. The protocols and insights provided in this guide serve as a comprehensive resource for researchers, enabling them to confidently and efficiently utilize this compound in the development of next-generation crop protection solutions.

References

  • Studies on the action mechanism of benzoylurea insecticides to inhibit the process of chitin synthesis in insects: A review on the status of research activities in the past, the present and the future prospects. (n.d.). ResearchGate. Retrieved from [Link]

  • Douris, V., Steinbach, D., Panteleri, R., Livadaras, I., Pickett, J. A., Van Leeuwen, T., Nauen, R., & Vontas, J. (2016). Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis. Proceedings of the National Academy of Sciences, 113(51), 14692–14697. Available at: [Link]

  • Benzoylurea insecticide. (2023, November 25). In Wikipedia. Retrieved from [Link]

  • Sun, R., Liu, C., Zhang, H., & Wang, Q. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry, 63(31), 6847–6865.
  • Samanta, A. (2020). Benzophenyl urea insecticides – useful and eco- friendly options for insect pest control. Journal of Environmental Biology, 41, 527-538.
  • CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide. (2017). Google Patents.
  • CN106748985B - A kind of synthetic method of chlorfluazuron and its purposes for being used to prepare insecticide. (2019). Google Patents.
  • CN103709048B - The synthetic method of flufenoxuron intermediate 2 fluorine 4 (4-trifluoromethylphenopendant of 2 chlorine 4) aniline. (2016). Google Patents.
  • CN103709048A - Flufenoxuron intermediate 2-fluoro-4-(2-chloro-4- trifluoromethyl phenoxyl) aniline synthesis method. (2014). Google Patents.
  • Hostetler, K. A., & Thurman, E. M. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Science of The Total Environment, 248(2-3), 147–155. Available at: [Link]

  • Lee, E. A., & Thurman, E. M. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. USGS Publications Warehouse. Retrieved from [Link]

  • World Health Organization. (2014). Flufenoxuron. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Using 2',6'-Dichloro-4'-fluoroacetanilide

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges and Opportunities of a Sterically Hindered Building Block 2',6'-Dichloro-4'-fluoroacetanilide is a halogenated aroma...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges and Opportunities of a Sterically Hindered Building Block

2',6'-Dichloro-4'-fluoroacetanilide is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is derived from the presence of two reactive chloro-substituents, which can be sequentially or simultaneously functionalized through various cross-coupling reactions. However, the steric hindrance imposed by the ortho-chloro groups and the acetamido moiety presents unique challenges for achieving efficient and selective transformations. This guide provides a comprehensive overview of the key considerations and detailed protocols for successfully employing 2',6'-dichloro-4'-fluoroacetanilide in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. We will delve into the rationale behind the selection of catalysts, ligands, and reaction conditions to overcome steric and electronic challenges, enabling the synthesis of diverse and complex molecular architectures.

The Strategic Importance of Selective Functionalization

The presence of two chlorine atoms on the aromatic ring of 2',6'-dichloro-4'-fluoroacetanilide opens up possibilities for selective mono- or di-functionalization. Achieving high selectivity is paramount for the efficient synthesis of target molecules and the avoidance of complex product mixtures. The choice of catalyst, ligand, and reaction conditions plays a pivotal role in dictating the outcome of the reaction. For instance, the use of bulky ligands can favor mono-arylation by sterically hindering the approach of the catalyst to the second chlorine atom after the initial coupling has occurred.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron reagent and an organic halide.[1][2] For a sterically hindered substrate like 2',6'-dichloro-4'-fluoroacetanilide, the choice of a highly active catalyst system is crucial for achieving reasonable yields.

Key Considerations for Suzuki-Miyaura Coupling:
  • Catalyst Selection: Palladium(0) complexes are the most common catalysts for Suzuki-Miyaura reactions.[3][4] For challenging substrates, pre-formed catalysts or in-situ generated catalysts from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a suitable ligand are employed.

  • Ligand Choice: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often necessary to facilitate the oxidative addition of the aryl chloride to the palladium center and promote the subsequent reductive elimination.[5] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for coupling sterically demanding substrates.

  • Base and Solvent: The choice of base is critical for activating the boronic acid.[2] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The solvent system, often a mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water, influences the solubility of the reagents and the overall reaction rate.

Protocol for Mono-Arylation via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the selective mono-arylation of 2',6'-dichloro-4'-fluoroacetanilide with an arylboronic acid.

Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine 2',6'-dichloro-4'-fluoroacetanilide, arylboronic acid, base, and solvent in a reaction vessel. B Degas the mixture by purging with an inert gas (e.g., Argon). A->B Inert Atmosphere C Add Pd catalyst and ligand. B->C D Heat the reaction to the specified temperature and stir. C->D Thermal Energy E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench the reaction. E->F Completion G Perform aqueous work-up and extract with an organic solvent. F->G H Dry, filter, and concentrate the organic phase. G->H I Purify the crude product by column chromatography. H->I

Caption: General workflow for Suzuki-Miyaura coupling.

Reagents and Conditions:

ComponentRecommendationStoichiometry (equiv.)Purpose
Substrate 2',6'-dichloro-4'-fluoroacetanilide1.0Starting material
Coupling Partner Arylboronic acid1.1 - 1.5Source of the new aryl group
Palladium Source Pd₂(dba)₃0.01 - 0.05Catalyst precursor
Ligand SPhos or XPhos0.02 - 0.10Facilitates catalysis
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0Activates the boronic acid
Solvent 1,4-Dioxane / H₂O (e.g., 4:1)-Reaction medium
Temperature 80 - 110 °C-Provides activation energy

Step-by-Step Protocol:

  • To a dry Schlenk flask, add 2',6'-dichloro-4'-fluoroacetanilide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) in a small amount of the reaction solvent under an inert atmosphere.

  • Add the catalyst/ligand solution to the reaction flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[5][6] For a sterically hindered and electron-deficient substrate like 2',6'-dichloro-4'-fluoroacetanilide, this reaction requires a highly active catalyst system to overcome the challenges of C-Cl bond activation.

Key Considerations for Buchwald-Hartwig Amination:
  • Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, bulky and electron-rich phosphine ligands are essential for the successful amination of aryl chlorides.[5][7] Ligands like RuPhos and BrettPhos have shown broad applicability in this area.[7] The use of pre-formed palladium catalysts can also be advantageous.[8]

  • Base Selection: Strong, non-nucleophilic bases are typically required for the deprotonation of the amine coupling partner. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[9]

  • Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally used to prevent catalyst deactivation and unwanted side reactions.

Catalytic Cycle of Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Cl Ar-Pd(II)-Cl(L) Ar-Pd(II)-Cl(L) Oxidative\nAddition->Ar-Pd(II)-Cl(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-Cl(L)->Amine\nCoordination R2NH [Ar-Pd(II)-Cl(L)(R2NH)] [Ar-Pd(II)-Cl(L)(R2NH)] Amine\nCoordination->[Ar-Pd(II)-Cl(L)(R2NH)] Deprotonation Deprotonation [Ar-Pd(II)-Cl(L)(R2NH)]->Deprotonation Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol for Mono-Amination via Buchwald-Hartwig Coupling

This protocol provides a general method for the selective mono-amination of 2',6'-dichloro-4'-fluoroacetanilide with a primary or secondary amine.

Reagents and Conditions:

ComponentRecommendationStoichiometry (equiv.)Purpose
Substrate 2',6'-dichloro-4'-fluoroacetanilide1.0Starting material
Coupling Partner Primary or Secondary Amine1.2 - 2.0Source of the new amino group
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂0.01 - 0.05Catalyst precursor
Ligand RuPhos or BrettPhos0.02 - 0.10Facilitates catalysis
Base NaOtBu or LiHMDS1.5 - 2.5Deprotonates the amine
Solvent Toluene or 1,4-Dioxane (anhydrous)-Reaction medium
Temperature 80 - 120 °C-Provides activation energy

Step-by-Step Protocol:

  • In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., RuPhos, 0.04 equiv) to a dry Schlenk flask.

  • Add 2',6'-dichloro-4'-fluoroacetanilide (1.0 equiv) and the base (e.g., NaOtBu, 2.0 equiv).

  • Add anhydrous toluene via syringe.

  • Add the amine (1.5 equiv) via syringe.

  • Seal the Schlenk flask and heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne building blocks.[10][11] This reaction typically employs a dual catalytic system of palladium and copper.[12]

Key Considerations for Sonogashira Coupling:
  • Catalyst System: A combination of a palladium(0) catalyst and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[10] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used, often serving as both the base and a co-solvent.[11]

  • Homocoupling: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling).[13] This can often be minimized by running the reaction under strictly anaerobic conditions and at lower temperatures.

Protocol for Mono-Alkynylation via Sonogashira Coupling

This protocol describes a general procedure for the selective mono-alkynylation of 2',6'-dichloro-4'-fluoroacetanilide with a terminal alkyne.

Reagents and Conditions:

ComponentRecommendationStoichiometry (equiv.)Purpose
Substrate 2',6'-dichloro-4'-fluoroacetanilide1.0Starting material
Coupling Partner Terminal Alkyne1.2 - 1.5Source of the alkynyl group
Palladium Catalyst Pd(PPh₃)₂Cl₂0.02 - 0.05Catalyst
Copper Co-catalyst CuI0.05 - 0.10Co-catalyst
Base/Solvent Et₃N or i-Pr₂NH-Base and solvent
Co-solvent (optional) THF or DMF-To improve solubility
Temperature Room Temperature to 60 °C-Provides activation energy

Step-by-Step Protocol:

  • To a dry Schlenk flask, add 2',6'-dichloro-4'-fluoroacetanilide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), and the copper co-catalyst (e.g., CuI, 0.06 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the amine base (e.g., triethylamine) and any co-solvent (e.g., THF) via syringe.

  • Add the terminal alkyne (1.3 equiv) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the amine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-alkynylated product.

Troubleshooting and Optimization

Cross-coupling reactions with sterically hindered substrates can sometimes be sluggish or provide low yields. Here are some general troubleshooting tips:

  • Low Conversion:

    • Increase the catalyst and/or ligand loading.

    • Increase the reaction temperature.

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Screen different ligands, as subtle electronic and steric differences can have a significant impact on reactivity.

  • Formation of Byproducts:

    • For di-functionalization, if mono-functionalization is desired, consider using a bulkier ligand or lowering the equivalents of the coupling partner.

    • In Sonogashira coupling, if homocoupling is significant, ensure rigorous exclusion of oxygen and consider adding the alkyne slowly to the reaction mixture.

Conclusion

2',6'-Dichloro-4'-fluoroacetanilide, despite its steric challenges, is a valuable building block for the synthesis of a diverse range of functionalized aromatic compounds. By carefully selecting the appropriate catalyst system and optimizing the reaction conditions, researchers can achieve high yields and selectivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this versatile intermediate in drug discovery and materials science research.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019). Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. John Wiley & Sons.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Nolan, S. P. (Ed.). (2014). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27-50. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Al-Masum, M., & Kumaraswamy, G. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(14), 5631–5634.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ChemHelper. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Duan, Z., et al. (2006). Highly selective C-H functionalization/halogenation of acetanilide. Organic Letters, 8(13), 2567-2569.
  • Zapf, A., & Beller, M. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.

Sources

Method

Application Notes and Protocols for the Chromatographic Separation of 2',6'-dichloro-4'-fluoroacetanilide

Introduction: The Analytical Imperative for 2',6'-dichloro-4'-fluoroacetanilide 2',6'-dichloro-4'-fluoroacetanilide is a halogenated aromatic compound of significant interest in the pharmaceutical and agrochemical indust...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 2',6'-dichloro-4'-fluoroacetanilide

2',6'-dichloro-4'-fluoroacetanilide is a halogenated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its synthesis and purification require robust analytical methods to ensure purity, identify potential impurities, and monitor reaction progress. The presence of chlorine and fluorine atoms on the aniline ring, combined with the acetanilide functionality, imparts specific physicochemical properties that must be considered when developing chromatographic separation methods. This guide provides a comprehensive overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) methods as starting points for the successful analysis of this compound. The protocols herein are designed to be both instructional and adaptable, empowering researchers to optimize separations for their specific matrices and analytical objectives.

The core challenge in the analysis of 2',6'-dichloro-4'-fluoroacetanilide lies in achieving adequate resolution from structurally similar impurities, which may include starting materials, regioisomers, or degradation products. The methods outlined below are grounded in established principles of chromatography and are supported by literature on the separation of analogous chloroacetanilide compounds.[1][2][3]

Part 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the cornerstone for the analysis of non-volatile and thermally labile compounds like 2',6'-dichloro-4'-fluoroacetanilide. A reversed-phase (RP-HPLC) approach is generally preferred for this class of molecules.

Rationale for Method Development

The selection of a C18 stationary phase is based on its hydrophobicity, which provides effective retention for the moderately nonpolar 2',6'-dichloro-4'-fluoroacetanilide. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte by modulating the organic content. The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape by suppressing the ionization of any residual silanol groups on the silica-based stationary phase.[4] UV detection is suitable due to the presence of the aromatic ring, which provides a strong chromophore.

Experimental Workflow: HPLC Method Development

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase A: 0.1% Phosphoric Acid in Water D Equilibrate C18 Column (e.g., 4.6 x 150 mm, 5 µm) A->D B Prepare Mobile Phase B: Acetonitrile B->D C Prepare Sample: Dissolve ~25 mg in 50 mL ACN:Water (50:50) E Inject Sample (5-10 µL) C->E D->E F Run Gradient Elution E->F G Detect at 254 nm F->G H Integrate Peaks G->H I Assess Purity & Resolution H->I J Optimize Gradient if Necessary I->J

Caption: Workflow for HPLC method development for 2',6'-dichloro-4'-fluoroacetanilide.

Detailed HPLC Protocol (Starting Point)

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV detector.

  • Recommended Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). For faster analysis, a UHPLC column with a smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) can be used, but the method will require adaptation.[5]

2. Reagents and Mobile Phase:

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) phosphoric acid.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Diluent: A 50:50 (v/v) mixture of acetonitrile and water.

3. Chromatographic Conditions:

ParameterRecommended Starting ConditionRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 254 nmCommon wavelength for aromatic compounds. A full spectrum can be acquired with a DAD to determine the optimal wavelength.
Injection Volume 5 µLA smaller volume minimizes potential peak distortion.
Gradient Program See table belowStarts with a higher aqueous content to retain the analyte, then ramps up the organic content to elute it and any more hydrophobic impurities.

Gradient Elution Program:

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Acetonitrile)
0.06040
15.01090
20.01090
20.16040
25.06040

4. Sample Preparation:

  • Accurately weigh approximately 25 mg of the 2',6'-dichloro-4'-fluoroacetanilide sample.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with the sample diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis and Optimization:

  • Evaluate the peak shape, retention time, and resolution between the main peak and any impurities.

  • If the peak tailing is observed, consider using a different mobile phase modifier like formic acid or trifluoroacetic acid.[4]

  • Adjust the gradient slope to improve the separation of closely eluting impurities. A shallower gradient will increase resolution but also run time.

Part 2: Gas Chromatography (GC) for Volatile Impurities and Alternative Analysis

GC is a powerful technique for the analysis of volatile and thermally stable compounds. 2',6'-dichloro-4'-fluoroacetanilide is amenable to GC analysis, and this method is particularly useful for detecting volatile impurities that may not be observed by HPLC.

Rationale for Method Development

A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point as it offers a versatile selectivity for a wide range of compounds. The use of a temperature program allows for the separation of compounds with different boiling points. Electron Capture Detection (ECD) is highly sensitive to halogenated compounds and would be an excellent choice for trace analysis. However, Flame Ionization Detection (FID) is more universal and can be used for general purity assessment. Mass Spectrometry (MS) provides the highest confidence in peak identification.[3][6]

Experimental Workflow: GC Method Development

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis A Prepare Sample: Dissolve ~50 mg in 10 mL Methanol or Dichloromethane C Inject Sample (1 µL) A->C B Set GC Conditions (Inlet, Oven, Detector) B->C D Run Temperature Program C->D E Detect with FID/MS D->E F Integrate Peaks E->F G Identify Impurities by MS or Relative Retention Time F->G H Optimize Temperature Program if Necessary G->H

Caption: Workflow for GC method development for 2',6'-dichloro-4'-fluoroacetanilide.

Detailed GC Protocol (Starting Point)

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a split/splitless inlet, a capillary column, and a suitable detector (FID, ECD, or MS).

  • Recommended Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

2. Reagents and Carrier Gas:

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Sample Solvent: GC-grade methanol or dichloromethane.

3. Chromatographic Conditions:

ParameterRecommended Starting ConditionRationale
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading for purity analysis. A splitless injection can be used for trace analysis.
Injection Volume 1 µLStandard injection volume for capillary GC.
Oven Program See table belowA temperature ramp allows for the separation of compounds with a range of volatilities.
Detector FID or MSFID provides a general purity profile, while MS allows for positive identification of impurities.
FID Temperature 300 °CEnsures that eluted compounds are efficiently ionized.
MS Source Temp. 230 °CStandard source temperature for electron ionization.
MS Mass Range m/z 40-500Covers the expected mass range of the analyte and potential impurities.

Oven Temperature Program:

RampRate (°C/min)Final Temperature (°C)Hold Time (min)
Initial-502
1103005

4. Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent.

  • If necessary, filter the solution before injection.

5. Data Analysis and Optimization:

  • Identify the main peak corresponding to 2',6'-dichloro-4'-fluoroacetanilide.

  • If using MS, compare the mass spectra of impurity peaks with a library (e.g., NIST) for tentative identification.[7]

  • Adjust the temperature program to improve the separation of co-eluting peaks. A slower ramp rate will generally increase resolution.

Part 3: Thin-Layer Chromatography (TLC) for Rapid Screening

TLC is an invaluable tool for rapid, qualitative analysis, such as monitoring the progress of a chemical reaction or screening for the presence of major impurities.

Rationale for Method Development

Silica gel is a polar stationary phase, making it suitable for the separation of moderately polar compounds like 2',6'-dichloro-4'-fluoroacetanilide. A mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) will allow for the migration of the analyte up the plate. The ratio of these solvents can be adjusted to achieve the desired separation. Visualization under UV light is the primary method of detection, with staining reagents used for compounds that are not UV-active.

Detailed TLC Protocol

1. Materials:

  • TLC Plates: Silica gel 60 F₂₅₄ plates.

  • Developing Chamber: A glass tank with a lid.

  • Spotting Capillaries: Fine-tipped glass capillaries.

  • Mobile Phase: A mixture of hexane and ethyl acetate. A starting ratio of 70:30 (v/v) is recommended.

  • Visualization: UV lamp (254 nm) and a general-purpose staining reagent like potassium permanganate.[8]

2. Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Close the lid and allow it to equilibrate for at least 15 minutes.

  • Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Using a spotting capillary, apply a small spot of the sample solution to the baseline of the TLC plate (about 1 cm from the bottom).

  • Allow the spot to dry completely.

  • Place the TLC plate in the developing chamber, ensuring the baseline is above the level of the mobile phase.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

3. Visualization and Interpretation:

  • Visualize the plate under a UV lamp at 254 nm. The analyte should appear as a dark spot against a fluorescent background.

  • Circle the observed spots with a pencil.

  • Calculate the retardation factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

  • For further visualization, the plate can be dipped into a potassium permanganate stain. Organic compounds will appear as yellow or brown spots on a purple background.[8]

  • The Rf value can be used for identification by comparing it to a standard. The presence of multiple spots indicates the presence of impurities. The mobile phase composition can be adjusted to optimize the separation (increasing the proportion of ethyl acetate will generally increase the Rf values).

References

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. USGS Publications Warehouse. Retrieved from [Link]

  • Eureka | Patsnap. (2014, October 1). Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline.
  • Hostetler, K. A., & Thurman, E. M. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Science of The Total Environment, 248(2-3), 147–155. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline.
  • ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,6-dichloro-4-bromoanilides.
  • Axcend. (n.d.). Analysis of Biocides Using Compact HPLC. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). Gas chromatographic separation and determination of chloroacetic acids in water by a difluoroanilide derivatisation method. Retrieved from [Link]

  • NextSDS. (n.d.). 2',6'-DICHLORO-4'-FLUOROACETANILIDE — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2007, March 25). Analysis of Chloroacetanilide Herbicides in Water Samples by Solid-Phase Microextraction Coupled With Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • SciSpace. (n.d.). Recent Advances in the Thin-Layer Chromatography of Pesticides: A Review. Retrieved from [Link]

  • Illinois State Water Survey. (n.d.). Chromatographic separation and identification of organic acids. Retrieved from [Link]

  • IAEA. (n.d.). Validation of thin-layer chromatographic methods for pesticide residue analysis. Retrieved from [Link]

  • Waters. (2017). Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. Retrieved from [Link]

  • MDPI. (2023, March 31). Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. Retrieved from [Link]

  • PubMed. (2021, January 1). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Hydrophilic Separation Materials for Liquid Chromatography. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4'-Dichloroacetanilide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Application

Application Note: 2',6'-Dichloro-4'-fluoroacetanilide in Pharmaceutical Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of halogens is a fundamental technique for modulating the pharmacokinetics and pharmacodynamics of drug candidates. 2',6'-dichloro-4'-fluoroace...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogens is a fundamental technique for modulating the pharmacokinetics and pharmacodynamics of drug candidates. 2',6'-dichloro-4'-fluoroacetanilide (CAS 392-16-5) serves as a highly specialized, bench-stable building block in the synthesis of centrally acting antihypertensives, neurological modulators, and anti-arrhythmic agents. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this compound in drug discovery, specifically focusing on its role as a precursor to 2,6-dichloro-4-fluoroaniline.

Chemical Profile & Strategic Utility

As a Senior Application Scientist, I emphasize that the choice of the acetanilide over the free aniline is rooted in bench stability and synthetic strategy. The acetyl group mitigates oxidative degradation during long-term storage and acts as a protecting group during upstream electrophilic aromatic substitutions [1].

The substitution pattern of this molecule is highly deliberate:

  • Ortho-Chlorines (Steric Bulk): The bulky chlorine atoms at the 2 and 6 positions force the aromatic ring out of coplanarity with attached pharmacophores (such as an imidazoline ring). This orthogonal conformation is a strict structural requirement for binding to the alpha-2 adrenergic receptor.

  • Para-Fluorine (Metabolic Shield): In classic antihypertensives like clonidine, the para position is highly susceptible to CYP450-mediated hydroxylation. The bioisosteric replacement with a fluorine atom blocks this metabolic liability, significantly extending the biological half-life while increasing lipophilicity for enhanced blood-brain barrier (BBB) penetration.

Primary Application: Synthesis of Centrally Acting Antihypertensives

The most prominent application of 2',6'-dichloro-4'-fluoroacetanilide is in the synthesis of 2-imino-imidazolidine derivatives (clonidine analogs) [2]. These compounds act as potent alpha-2 adrenergic receptor agonists.

SynthWorkflow A 2',6'-Dichloro-4'-fluoroacetanilide (Stable Precursor) B Acidic Deacetylation (6M HCl, EtOH) A->B C 2,6-Dichloro-4-fluoroaniline (Active Nucleophile) B->C D Thiophosgenation (Biphasic DCM/H2O) C->D E Aryl Isothiocyanate Intermediate D->E F Cyclization (Ethylenediamine, Toluene) E->F G 4-Fluoro-Clonidine Analog (Alpha-2 Agonist) F->G

Figure 1: Synthetic workflow from the acetanilide precursor to alpha-2 adrenergic agonists.

Self-Validating Protocol: Synthesis of 4-Fluoro-Clonidine Analogs

Step 1: Acid-Catalyzed Deacetylation

  • Procedure: Suspend 2',6'-dichloro-4'-fluoroacetanilide (1.0 eq) in a mixture of ethanol and 6M HCl (1:1 v/v). Reflux the mixture at 85°C for 4 hours. Cool to room temperature, neutralize with 10% NaOH, and extract with ethyl acetate.

  • Causality: Acid catalysis is strictly preferred over base catalysis. The highly electron-withdrawing nature of the ring, combined with the ortho-chlorines, highly activates the para-fluorine. Strong bases at high temperatures could trigger an unintended nucleophilic aromatic substitution (SNAr) of the fluorine atom.

  • Validation Checkpoint: Disappearance of the amide carbonyl stretch at ~1660 cm⁻¹ and appearance of primary amine N-H stretches at ~3300-3400 cm⁻¹ via FT-IR.

Step 2: Isothiocyanate Formation

  • Procedure: Dissolve the resulting 2,6-dichloro-4-fluoroaniline in dichloromethane (DCM). Add an aqueous solution of Na₂CO₃ (2.5 eq). Cool to 0°C. Dropwise, add thiophosgene (1.2 eq) under vigorous stirring. Stir for 2 hours, separate the organic layer, dry over Na₂SO₄, and concentrate.

  • Causality: A biphasic DCM/Water system is critical. As thiophosgene reacts, it generates HCl. The aqueous base immediately neutralizes this acid, preventing the protonation of the aniline (which would render it non-nucleophilic), while the lipophilic isothiocyanate product safely partitions into the DCM layer, preventing hydrolysis.

  • Validation Checkpoint: A massive, distinct N=C=S stretch at ~2100 cm⁻¹ in FT-IR confirms successful conversion.

Step 3: Imidazolidine Ring Cyclization

  • Procedure: Dissolve the aryl isothiocyanate in anhydrous toluene. Add ethylenediamine (1.5 eq) dropwise. Reflux at 110°C for 12 hours using a Dean-Stark trap.

  • Causality: Toluene is selected because its boiling point (110°C) provides the exact thermal energy required to drive the cyclization of the intermediate thiourea into the imidazolidine ring, while allowing for the azeotropic removal of generated H₂S gas.

  • Validation Checkpoint: LC-MS showing the desired [M+H]⁺ mass shift and HPLC purity >98%.

SignalingPathway Agonist 4-Fluoro-Clonidine Analog Receptor Alpha-2 Adrenergic Receptor Agonist->Receptor Binds Gi Gi/o Protein Activation Receptor->Gi Activates AC Adenylyl Cyclase Inhibition Gi->AC Inhibits Ca Decreased Ca2+ Influx Gi->Ca Blocks cAMP Decreased cAMP Levels AC->cAMP Lowers NE Reduced Norepinephrine Release cAMP->NE Ca->NE BP Lowered Blood Pressure NE->BP Clinical Outcome

Figure 2: Mechanism of action of 4-fluoro-clonidine analogs via alpha-2 adrenergic receptors.

Emerging Applications in Neurological and Cardiovascular Therapeutics

Beyond classical antihypertensives, the deacetylated form of 2',6'-dichloro-4'-fluoroacetanilide is increasingly utilized in modern drug discovery for complex receptor modulation:

  • D1 Positive Allosteric Modulators (PAMs): The aniline derivative is reacted with complex bicyclic systems to synthesize substituted tetrahydroisoquinolines [3]. These compounds act as D1 PAMs, which are highly sought after for treating cognitive impairment in schizophrenia and Parkinson's disease, as they enhance dopamine signaling without the rapid desensitization seen with direct orthosteric agonists.

  • Anti-arrhythmic Agents: The compound is also utilized as a nucleophilic building block in the synthesis of naphthyridinone derivatives [4]. These molecules target specific transmembrane potassium channels (e.g., Kv1-9) to prolong action potential duration and effective refractory periods in cardiac tissue.

Quantitative Data Summary

The following table summarizes the expected quantitative yields and analytical validation markers for the standard synthetic workflow originating from 2',6'-dichloro-4'-fluoroacetanilide.

Compound / IntermediateReaction StepExpected Yield (%)Target Purity (HPLC)Key Analytical Validation Marker
2,6-Dichloro-4-fluoroaniline Acidic Deacetylation92 - 95%>98%Loss of C=O stretch (~1660 cm⁻¹)
Aryl Isothiocyanate Thiophosgenation85 - 88%>95%Strong N=C=S stretch (~2100 cm⁻¹)
4-Fluoro-Clonidine Analog Cyclization75 - 80%>99%[M+H]⁺ mass shift, Imidazolidine NH

References

  • ChemScene. "N-(2,6-dichloro-4-fluorophenyl)acetamide Product Information."

  • Google Patents. "US4244957A - 2-Imino-imidazolidine derivatives."

  • Google Patents. "CA2963951A1 - Tetrahydroisoquinoline derivatives."

  • Google Patents. "US11530213B2 - Naphthyridinone derivatives and their use in the treatment of arrhythmia."

Method

Catalytic Fluorination of Acetanilide Precursors: A Detailed Guide for Researchers

The strategic introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and development. Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic prop...

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Author: BenchChem Technical Support Team. Date: March 2026

The strategic introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and development. Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Acetanilide and its derivatives are prevalent scaffolds in numerous pharmaceuticals, making the development of efficient and selective methods for their fluorination a critical area of research. This comprehensive guide provides detailed application notes and protocols for the catalytic fluorination of acetanilide precursors, focusing on palladium, copper, and iron-based catalytic systems.

The Acetanilide Scaffold: A Privileged Motif for Directed Fluorination

The acetamido group (-NHC(O)CH₃) in acetanilide serves as an effective directing group in various C-H activation reactions.[1][2][3] This property is pivotal for achieving high regioselectivity, predominantly at the ortho-position, during catalytic fluorination. The ability to direct the fluorination to a specific position on the aromatic ring is a significant advantage over traditional electrophilic aromatic substitution methods, which often yield mixtures of isomers.[4]

Palladium-Catalyzed ortho-C–H Fluorination: Leveraging a Powerful Catalyst

Palladium catalysis is a robust and versatile tool for C–H functionalization.[5][6][7] While direct palladium-catalyzed C–H fluorination of acetanilides is an emerging area, the principles can be extrapolated from well-established halogenation reactions.[1][5] The catalytic cycle typically involves a Pd(II)/Pd(IV) redox couple.[8][9]

Mechanistic Rationale

The accepted mechanism for palladium-catalyzed ortho-halogenation of acetanilides involves the coordination of the palladium catalyst to the oxygen atom of the amide. This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate.[2][5] Oxidative addition of an electrophilic fluorine source, such as Selectfluor®, would then generate a Pd(IV)-F species. Subsequent reductive elimination releases the fluorinated product and regenerates the active Pd(II) catalyst. The choice of ligands and additives is crucial for stabilizing the catalytic species and promoting the desired reductive elimination pathway.[10][11]

G cluster_0 Catalytic Cycle Pd_II Pd(II) Catalyst Coordination Coordination with Acetanilide Pd_II->Coordination Acetanilide Palladacycle Palladacycle Intermediate (C-H Activation) Coordination->Palladacycle CMD Oxidative_Addition Oxidative Addition (Selectfluor®) Palladacycle->Oxidative_Addition Pd_IV_F Pd(IV)-F Species Oxidative_Addition->Pd_IV_F [F+] Reductive_Elimination Reductive Elimination Pd_IV_F->Reductive_Elimination Product ortho-Fluoroacetanilide Reductive_Elimination->Product Regeneration Catalyst Regeneration Reductive_Elimination->Regeneration Regeneration->Pd_II

Figure 1: Proposed catalytic cycle for Pd-catalyzed ortho-fluorination.

Protocol: Palladium-Catalyzed ortho-Fluorination of Acetanilide

This protocol is adapted from established methods for palladium-catalyzed ortho-halogenation of acetanilides.[1][5]

Materials:

  • Acetanilide precursor (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

  • Selectfluor® (1.2-2.0 equiv)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), acetonitrile (MeCN), or hexafluoroisopropanol (HFIP))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the acetanilide precursor (1.0 mmol), palladium(II) acetate (0.05-0.10 mmol), and Selectfluor® (1.2-2.0 mmol).

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired ortho-fluoroacetanilide.

Data Presentation:

Catalyst Loading (mol%)Fluorinating Agent (equiv)SolventTemperature (°C)Typical Yield (%)Reference
5-10Selectfluor® (1.2-2.0)DCE100-12040-70 (estimated)[1][5]
10N-Fluorobenzenesulfonimide (NFSI) (1.5)MeCN8050-75 (estimated)[8][9]

Copper-Catalyzed Fluorination: A Cost-Effective Alternative

Copper catalysis offers a more economical and sustainable approach to fluorination reactions.[12][13][14] Both C-H activation and nucleophilic substitution pathways have been explored for the synthesis of aryl fluorides using copper catalysts.

Mechanistic Considerations

For the C-H fluorination of acetanilides, a plausible mechanism involves a Cu(I)/Cu(III) catalytic cycle.[12] The reaction is often assisted by a directing group, such as the acetamido group. The Cu(I) catalyst undergoes oxidative addition to a C-H bond, followed by oxidation to a Cu(III) species by a suitable oxidant. The fluoride source then delivers a fluoride ion to the copper center, and subsequent reductive elimination yields the fluorinated product.

In the case of nucleophilic fluorination of a pre-functionalized acetanilide (e.g., a bromo- or iodoacetanilide), the mechanism also likely proceeds through a Cu(I)/Cu(III) cycle, involving oxidative addition of the aryl halide to the Cu(I) center, followed by halide exchange with a fluoride source and reductive elimination.[15]

G cluster_0 Catalytic Cycle Cu_I Cu(I) Catalyst Oxidative_Addition Oxidative Addition (Halo-Acetanilide) Cu_I->Oxidative_Addition Ar-X Aryl_Cu_III Aryl-Cu(III) Intermediate Oxidative_Addition->Aryl_Cu_III Halide_Exchange Halide Exchange Aryl_Cu_III->Halide_Exchange F⁻ Source Aryl_Cu_III_F Aryl-Cu(III)-F Species Halide_Exchange->Aryl_Cu_III_F Reductive_Elimination Reductive Elimination Aryl_Cu_III_F->Reductive_Elimination Product Fluoroacetanilide Reductive_Elimination->Product Regeneration Catalyst Regeneration Reductive_Elimination->Regeneration Regeneration->Cu_I

Figure 2: Proposed cycle for Cu-catalyzed nucleophilic fluorination.

Protocol: Copper-Catalyzed Nucleophilic Fluorination of 2-Bromoacetanilide

This protocol is based on general methods for copper-catalyzed nucleophilic fluorination of aryl halides.[13][15]

Materials:

  • 2-Bromoacetanilide (1.0 mmol)

  • Copper(I) iodide (CuI, 10-20 mol%)

  • Potassium fluoride (KF, 2.0-3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 2-bromoacetanilide (1.0 mmol), copper(I) iodide (0.1-0.2 mmol), and potassium fluoride (2.0-3.0 mmol).

  • Add the anhydrous polar aprotic solvent (5 mL).

  • Seal the tube and heat the mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-fluoroacetanilide.

Data Presentation:

Catalyst (mol%)Fluoride Source (equiv)SolventTemperature (°C)Typical Yield (%)Reference
CuI (10-20)KF (2.0-3.0)DMF120-15050-80 (estimated)[13][15]
Cu(OTf)₂ (10)AgF (2.0)NMP10060-85 (estimated)[12]

Iron-Catalyzed C–H Fluorination: An Earth-Abundant Approach

Iron, being an earth-abundant and non-toxic metal, presents an attractive platform for developing sustainable catalytic methodologies.[16][17][18] Iron-catalyzed C-H fluorination often proceeds via radical pathways, offering a distinct reactivity profile compared to palladium and copper systems.

Mechanistic Insights

A notable example is the iron-catalyzed, fluoroamide-directed C-H fluorination.[16][17][18] In this process, an N-fluoroamide derivative of the substrate is used. The iron(II) catalyst is proposed to initiate a single-electron transfer (SET) from the substrate, generating a nitrogen-centered radical. This radical then undergoes a 1,5-hydrogen atom transfer (HAT) from a C-H bond to generate a carbon-centered radical, which then abstracts a fluorine atom from another N-fluoroamide molecule or an iron-fluoride intermediate to afford the fluorinated product.[16][19]

G cluster_0 Reaction Pathway N_Fluoroamide N-Fluoroacetanilide Precursor SET Single Electron Transfer (SET) N_Fluoroamide->SET Fe_II Fe(II) Catalyst Fe_II->SET N_Radical Nitrogen-Centered Radical SET->N_Radical HAT 1,5-Hydrogen Atom Transfer (HAT) N_Radical->HAT C_Radical Carbon-Centered Radical HAT->C_Radical F_Transfer Fluorine Atom Transfer C_Radical->F_Transfer [F•] source Product Fluorinated Acetanilide F_Transfer->Product

Figure 3: Proposed pathway for iron-catalyzed C-H fluorination.

Protocol: Iron-Catalyzed Amide-Directed C–H Fluorination

This protocol is based on the work of Cook and coworkers for the fluorination of benzylic C-H bonds.[16][18]

Materials:

  • N-fluoro-2-methylbenzamide precursor (1.0 mmol) (prepared from the corresponding amide and Selectfluor®)

  • Iron(II) triflate (Fe(OTf)₂, 10 mol%)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a glovebox, to a vial containing a stir bar, add the N-fluoro-2-methylbenzamide precursor (1.0 mmol) and iron(II) triflate (0.1 mmol).

  • Add anhydrous DME (5 mL).

  • Seal the vial and heat the mixture to 40 °C with stirring for 1-4 hours.

  • Monitor the reaction progress by ¹⁹F NMR spectroscopy.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the fluorinated product.

Data Presentation:

Catalyst (mol%)SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Fe(OTf)₂ (10)N-fluoro-2-methyl-N-tert-butylbenzamideDME40186[16][18]
Fe(acac)₂ (10)N-fluoro-2-methyl-N-phenylbenzamideDME60475 (estimated)[20]

Conclusion and Future Outlook

The catalytic fluorination of acetanilide precursors represents a powerful strategy for the synthesis of valuable fluorinated building blocks for drug discovery and materials science. Palladium, copper, and iron catalysts each offer unique advantages in terms of reactivity, selectivity, and cost. The development of more efficient and versatile catalytic systems, particularly for direct C-H fluorination under milder conditions, remains an active area of research. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers venturing into this exciting and impactful field of organic synthesis.

References

  • Iron‐catalyzed fluoroamide directed C−H fluorination. a) Reaction... - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • (PDF) Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp² C–H bond activation in ball mills - ResearchGate. (2018, February 21). Retrieved March 7, 2024, from [Link]

  • Palladium-Catalyzed Methylene β-C−H Fluorination of Native Amides - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Iron-Catalyzed, Fluoroamide-Directed C–H Fluorination | Journal of the American Chemical Society. (2016, September 27). Retrieved March 7, 2024, from [Link]

  • Palladium-Catalyzed Methylene β-C-H Fluorination of Native Amides - ResearchGate. (2025, August 11). Retrieved March 7, 2024, from [Link]

  • Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination - PubMed. (2016, October 5). Retrieved March 7, 2024, from [Link]

  • Iron-Catalyzed, Fluoroamide-Directed C–H Fluorination | Journal of the American Chemical Society - ACS Publications. (2016, September 27). Retrieved March 7, 2024, from [Link]

  • Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp2 C–H bond activation in ball mills - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Highly Effective Pd‐Catalyzed ortho Olefination of Acetanilides: Broad Substrate Scope and High Tolerability - Kim - 2010 - Chemistry - An Asian Journal - Wiley Online Library. (2010, October 4). Retrieved March 7, 2024, from [Link]

  • Catalytic Nucleophilic Fluorination of Secondary and Tertiary Propargylic Electrophiles with a Copper–N-Heterocyclic Carbene Complex - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Iron-Catalyzed, Fluoroamide-Directed C–H Fluorination - ACS Publications. (2016, September 27). Retrieved March 7, 2024, from [Link]

  • The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates. (2013, November 1). Retrieved March 7, 2024, from [Link]

  • Mild copper-catalyzed fluorination of alkyl triflates with potassium fluoride - PubMed. (2014, June 16). Retrieved March 7, 2024, from [Link]

  • Pd-Catalyzed, ortho CH Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups - NSF Public Access Repository (PAR). (n.d.). Retrieved March 7, 2024, from [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed - NIH. (2015, July 8). Retrieved March 7, 2024, from [Link]

  • Highly selective C-H functionalization/halogenation of acetanilide - PubMed. (2006, June 14). Retrieved March 7, 2024, from [Link]

  • Versatile Pd(OTf)2·2H2O-Catalyzed ortho-Fluorination Using NMP as a Promoter | Scilit. (n.d.). Retrieved March 7, 2024, from [Link]

  • a) Copper‐catalyzed C−H fluorination with nucleophilic fluoride... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Copper-free direct C-H trifluoromethylation of acetanilides with sodium trifluoromethanesulfinate - PubMed. (2014, October 3). Retrieved March 7, 2024, from [Link]

  • Copper‐catalyzed nucleophilic fluorination of α‐diazocarbonyl compounds... (n.d.). Retrieved March 7, 2024, from [Link]

  • Recyclable Copper-Catalyzed Cascade Coupling/Condensation/Deacylation Reaction of 2′-Halotrifluoroacetanilides with β-Keto Esters toward 2-(Trifluoromethyl)indoles - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • Direct Ortho-Acetoxylation of Anilides via Palladium-Catalyzed sp2 C−H Bond Oxidative Activation | The Journal of Organic Chemistry - ACS Publications. (2008, May 17). Retrieved March 7, 2024, from [Link]

  • Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives - Harvard DASH. (n.d.). Retrieved March 7, 2024, from [Link]

  • Pd-Catalyzed Synthesis of ortho-Fluorodiarylmethanes - Thieme Chemistry. (n.d.). Retrieved March 7, 2024, from [Link]

  • Copper-Catalyzed Trifluoromethylation of Alkyl Bromides - Macmillan Group - Princeton University. (2019, April 15). Retrieved March 7, 2024, from [Link]

  • Pd-Catalyzed Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved March 7, 2024, from [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (2025, July 8). Retrieved March 7, 2024, from [Link]

  • Comparison of catalyst activity between palladium, copper and iron catalyst in catalytic combustion of methane - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Catalytic strategies for asymmetric nucleophilic fluorination using a latent HF source: development and mechanistic investigations - Princeton Dataspace. (n.d.). Retrieved March 7, 2024, from [Link]

  • Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles | Organic Letters - ACS Publications. (2020, July 29). Retrieved March 7, 2024, from [Link]

  • Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC. (2012, July 30). Retrieved March 7, 2024, from [Link]

  • Deciphering the Effect of Fe and Cu in Pd Lattice for Oxygen Reduction Reaction. (n.d.). Retrieved March 7, 2024, from [Link]

  • Experimental and computational journey on transition-metal-catalyzed C–H functionalization with fluorinated π-systems - Xingwei Li. (2024, September 24). Retrieved March 7, 2024, from [Link]

  • Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved March 7, 2024, from [Link]

  • UC Berkeley - eScholarship. (2015, January 28). Retrieved March 7, 2024, from [Link]

  • Ortho arylation of acetanilides via Pd(II)-catalyzed C-H functionalization - PubMed. (2007, May 16). Retrieved March 7, 2024, from [Link]

  • Investigation of Fluorination Methodologies for the Application in Positron Emission Tomography. (n.d.). Retrieved March 7, 2024, from [Link]

  • Publications - Liu Research Group - Boston College. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

Application

Application Notes and Protocols for the Analysis of 2',6'-dichloro-4'-fluoroacetanilide

Introduction: The Analytical Imperative for 2',6'-dichloro-4'-fluoroacetanilide 2',6'-dichloro-4'-fluoroacetanilide is a halogenated aromatic compound that is gaining significance as a key intermediate in the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 2',6'-dichloro-4'-fluoroacetanilide

2',6'-dichloro-4'-fluoroacetanilide is a halogenated aromatic compound that is gaining significance as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Its structural motifs are often associated with bioactive properties, making it a critical component in the development of new chemical entities.[1] The precise and accurate quantification of this analyte in various matrices is paramount for ensuring product quality, understanding pharmacokinetic profiles, and assessing environmental fate.

This comprehensive guide provides detailed sample preparation protocols for the analysis of 2',6'-dichloro-4'-fluoroacetanilide in diverse sample types, including pharmaceutical formulations, biological matrices (plasma), and environmental samples (water and soil). The methodologies presented herein are grounded in established analytical principles and are designed to be robust, reliable, and adaptable to the specific needs of the researcher.

Physicochemical Properties and Analytical Considerations

While specific experimental data for 2',6'-dichloro-4'-fluoroacetanilide is not extensively published, its physicochemical properties can be inferred from its structure and from data on similar compounds like 2,6-dichloroaniline. These properties are crucial for developing effective extraction and cleanup strategies.

PropertyEstimated Value/CharacteristicImplication for Sample Preparation
Molecular Weight 222.04 g/mol Standard for small molecule analysis.
Polarity Moderately polarInfluences choice of extraction solvent and SPE sorbent.
Solubility Likely soluble in organic solvents like methanol, acetonitrile, and dichloromethane. Limited solubility in water.Dictates the selection of appropriate solvents for LLE and elution from SPE cartridges.
pKa The acetanilide moiety is weakly basic.pH adjustment of the sample can be used to enhance extraction efficiency in LLE.
LogP (Octanol-Water Partition Coefficient) Estimated to be in the range of 2-3Indicates a preference for partitioning into organic solvents from aqueous matrices.

Analytical Technique of Choice: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended analytical technique for the sensitive and selective determination of 2',6'-dichloro-4'-fluoroacetanilide.

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Water, Pharmaceutical Formulations)

Solid-phase extraction is a highly effective technique for the selective extraction and concentration of analytes from liquid samples.[3] This protocol is suitable for the analysis of 2',6'-dichloro-4'-fluoroacetanilide in water and aqueous-based pharmaceutical formulations.

Scientific Rationale

This method utilizes a reversed-phase SPE cartridge. The nonpolar stationary phase of the cartridge retains the moderately polar analyte from the polar aqueous sample matrix. Interferences that are more polar than the analyte are washed away. The analyte is then eluted with a small volume of a less polar organic solvent, resulting in a clean and concentrated extract.

Experimental Workflow

Caption: Workflow for Solid-Phase Extraction.

Step-by-Step Protocol
  • SPE Cartridge Selection: A C18 (octadecylsilane) or a polymeric reversed-phase SPE cartridge is recommended.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the cartridge.

    • Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • For water samples, acidify to a pH of ~3 with formic acid.

    • For pharmaceutical formulations, dilute with water to reduce the concentration of excipients.

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Elution:

    • Elute the 2',6'-dichloro-4'-fluoroacetanilide from the cartridge with 5 mL of acetonitrile or methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma)

Liquid-liquid extraction is a classic and robust method for separating compounds based on their differential solubilities in two immiscible liquid phases.[4] This protocol is designed for the extraction of 2',6'-dichloro-4'-fluoroacetanilide from complex biological matrices like plasma.

Scientific Rationale

This protocol employs a protein precipitation step followed by LLE. Protein precipitation with a water-miscible organic solvent like acetonitrile removes the bulk of proteins, which can interfere with the analysis.[5] The subsequent LLE partitions the analyte of interest from the aqueous supernatant into an immiscible organic solvent. The choice of an appropriate organic solvent is critical for achieving high extraction recovery.

Experimental Workflow

Caption: Workflow for Liquid-Liquid Extraction.

Step-by-Step Protocol
  • Sample Pre-treatment:

    • To 200 µL of plasma in a microcentrifuge tube, add an internal standard.

  • Protein Precipitation:

    • Add 600 µL of cold acetonitrile to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a clean tube.

    • Add 1 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid Samples (e.g., Soil)

The QuEChERS method is a streamlined approach that combines extraction and cleanup into a simple, two-step process.[6] It is particularly well-suited for the analysis of pesticide residues in a wide variety of matrices, including soil.[7][8]

Scientific Rationale

The QuEChERS protocol begins with an extraction and partitioning step using acetonitrile and a salt mixture. The salts induce phase separation between the aqueous and organic layers and drive the analyte into the acetonitrile.[6] A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup. The d-SPE sorbent mixture is chosen to remove specific matrix interferences. For soil samples, a combination of PSA (primary secondary amine) to remove organic acids and C18 to remove nonpolar interferences is effective.[8]

Experimental Workflow

Caption: Workflow for the QuEChERS method.

Step-by-Step Protocol
  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., ≥5000 x g) for 2 minutes.

  • Final Extract Preparation:

    • The supernatant is ready for direct injection into the LC-MS/MS system or can be diluted with the initial mobile phase if necessary.

Method Validation and Performance Expectations

Expected Performance Characteristics (Based on Similar Compounds):

ParameterExpected RangeReference
Recovery 70-120%[6]
Precision (RSD) < 15%[11]
Linearity (r²) > 0.99[9]
Limit of Quantification (LOQ) Low ng/mL or ng/g range, depending on the matrix and instrumentation[12]

Conclusion

The selection of an appropriate sample preparation protocol is a critical step in the accurate and reliable analysis of 2',6'-dichloro-4'-fluoroacetanilide. The detailed methodologies provided in this application note for solid-phase extraction, liquid-liquid extraction, and the QuEChERS method offer robust and adaptable solutions for a range of common matrices. By understanding the scientific principles behind each technique and by performing a thorough method validation, researchers can ensure the generation of high-quality data for this important chemical intermediate.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • United Chemical Technologies. (2023). EPA Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).
  • United Chemical Technologies. (n.d.).
  • UCT, Inc. (2020, November 12). Determination of Pesticide Residues in Soil Using a QuEChERS Approach.
  • United Chemical Technologies. (2023).
  • Taylor, P. J. (2015). Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography−electrospray-tandem mass spectrometry. Clinical biochemistry, 48(10-11), 634-644.
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Extraction.
  • eurl-pesticides.eu. (2006, December 6). The QuEChERS Method.
  • Bibliothèque et Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and.
  • Department of Chemistry, University of Massachusetts Lowell. (n.d.).
  • Majors, R. E. (2020, November 11). A Novel Sample Preparation Approach to Increase the Throughput of Pesticide Analysis by LC–MS-MS.
  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.
  • A.D.A.M., Inc. (2025, March 20). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research.
  • SCP Science. (n.d.). Solid PhaSe extraction.
  • Google Patents. (n.d.). CN107602407A - A kind of synthetic method of the fluoroacetanilide of 2 bromine 4.
  • Biotage. (2022).
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
  • Bickler, B. (2023, June 15). How can I improve my liquid-liquid extraction process? Biotage.
  • Agilent Technologies. (2011, September 23).
  • Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
  • van der Oost, R., et al. (2017). Solid-phase extraction as sample preparation of water samples for cell-based and other in vitro bioassays. Environmental Science: Processes & Impacts, 19(7), 933-943.
  • Lofrano, G., & Ghernaout, D. (2024, April 19). Poly- and Perfluoroalkyl Substance (PFAS)
  • Ahamed, Y., et al. (2023). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis, 9(3).
  • PubMed. (n.d.). [Analysis of fluoroacetamide in biological samples with GC/NPD, GC/FID].
  • MilliporeSigma. (n.d.). 2,6-Dichloro-4-fluoroaniline | 344-19-4.
  • Benchchem. (n.d.). Comparative Guide to Analytical Method Validation for 3,6-dichloro-2,4-difluoroaniline.
  • National Institutes of Health. (n.d.). A review of sample collection and analytical methods for detecting per- and polyfluoroalkyl substances in indoor and outdoor air.
  • Hostetler, K. A., & Thurman, E. M. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Science of The Total Environment, 248(2-3), 147-155.
  • MDPI. (2023, March 29). Analysis of Residues in Environmental Samples.
  • AERU. (2026, February 2). Fluoroacetamide.
  • D'Avolio, A., et al. (2014). Robust and sensitive LC/MS-MS method for simultaneous detection of acetylsalicylic acid and salicylic acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 96, 258-264.
  • Phetpornpaisan, S., et al. (2025, November 17).
  • Tudor, A. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Liftchem. (n.d.).
  • Agilent Technologies. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup.
  • Capchem. (n.d.).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 2',6'-Dichloro-4'-fluoroacetanilide Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the N-acylation of highly deactivated, sterically hindered anilines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the N-acylation of highly deactivated, sterically hindered anilines. The synthesis of 2',6'-dichloro-4'-fluoroacetanilide from 2,6-dichloro-4-fluoroaniline is a classic example of a reaction that fails under standard conditions but proceeds smoothly once the underlying physical chemistry is understood.

This guide provides a causal analysis of the reaction barriers, troubleshooting FAQs, comparative yield data, and self-validating experimental protocols to ensure your success.

Part 1: Mechanistic Context & The "Double-Barrier" Effect

The difficulty in acetylating 2,6-dichloro-4-fluoroaniline stems from two compounding factors:

  • Steric Shielding: The two bulky ortho-chloro substituents physically block the trajectory of the incoming acylating agent. This steric hindrance severely limits the transition state geometry required for nucleophilic attack[1].

  • Electronic Deactivation: The ortho-chloro and para-fluoro groups exert a profound inductive electron-withdrawing effect (-I effect). This pulls electron density away from the aromatic ring and the amine nitrogen, drastically reducing the basicity and nucleophilicity of the nitrogen lone pair[2].

To overcome this "double-barrier," we must either exponentially increase the electrophilicity of the acylating agent (via nucleophilic catalysis or acid activation) or force the nucleophilicity of the amine (via base-promoted deprotonation)[3].

Mechanism AcCl Acetyl Chloride (AcCl) Intermediate N-Acylpyridinium Intermediate (Highly Electrophilic) AcCl->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Intermediate->DMAP Regenerated Product 2',6'-Dichloro-4'-fluoroacetanilide (Target Product) Intermediate->Product + Aniline Aniline 2,6-Dichloro-4-fluoroaniline (Sterically Hindered) Aniline->Product Base Base (e.g., Pyridine) Neutralizes HCl Product->Base HCl byproduct

Fig 1. Mechanistic pathway of DMAP-catalyzed acetylation overcoming steric hindrance.

Part 2: Troubleshooting FAQs

Q1: I am using standard conditions (Acetic Anhydride, Triethylamine, DCM, Room Temperature) but my yield is <10%. Why is the reaction failing? A1: Triethylamine (TEA) is a Brønsted base but a poor nucleophilic catalyst. Under ambient conditions, the sterically hindered and electronically deactivated amine cannot effectively attack the anhydride carbonyl because the activation energy barrier is simply too high[3]. Standard conditions are insufficient for 2,6-disubstituted halogenated anilines.

Q2: How can I increase the electrophilicity of the acylating agent without using extreme heat? A2: Switch from acetic anhydride to3 as a nucleophilic catalyst[3]. DMAP rapidly attacks AcCl to form an N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than AcCl or Ac2O and is less sterically demanding, allowing the hindered aniline to attack more readily[4].

Q3: Even with DMAP and Acetyl Chloride, my conversion stalls at 50%. What is the next logical step? A3: If kinetic barriers persist, you must shift to thermodynamic forcing conditions or pre-activate the amine.

  • Thermal Push: Swap the solvent from DCM to Toluene and reflux (110°C). The increased thermal energy helps overcome the steric activation barrier[1].

  • Anion Activation: Use Sodium Hydride (NaH) in anhydrous THF to completely deprotonate the aniline before adding AcCl. The resulting anilide anion is a tremendously powerful nucleophile, completely overriding the electronic deactivation of the halogen substituents[3].

Q4: I tried the NaH method and observed diacetylation (N,N-diacetylated product). How do I prevent this? A4: Diacetylation occurs when the mono-acetylated product (which is now an amide) is deprotonated by excess NaH and reacts with excess AcCl. To prevent this, strictly control stoichiometry (use exactly 1.05 eq of NaH and AcCl) and add the AcCl dropwise at 0°C. Alternatively, revert to the acid-catalyzed anhydride method (Ac2O + cat. H2SO4 at 80°C), which is highly chemoselective for monoacetylation[2][5].

Workflow Start Start Acetylation Check1 Yield < 20% with Ac2O / TEA / DCM? Start->Check1 SwitchAcCl Switch to AcCl + DMAP + Pyridine Check1->SwitchAcCl Yes Success Optimal Yield Achieved (>85%) Check1->Success No Check2 Yield still < 50%? SwitchAcCl->Check2 Heat Change solvent to Toluene & Reflux (110°C) Check2->Heat Yes Check2->Success No Check3 Incomplete Conversion? Heat->Check3 NaH Use Forcing Conditions: NaH Deprotonation in THF Check3->NaH Yes Check3->Success No NaH->Success

Fig 2. Troubleshooting decision tree for optimizing hindered aniline acylation.

Part 3: Quantitative Data Presentation

The following table summarizes the expected outcomes when applying different acylation methodologies to 2,6-dichloro-4-fluoroaniline.

MethodologyReagentsTemperatureTimeExpected YieldChemoselectivity
Standard (Unoptimized) Ac2O, TEA, DCM25°C24 h< 10%High (Mono)
Acid-Catalyzed Ac2O (neat), cat. H2SO480°C4 h75 - 85%High (Mono)
Nucleophilic Catalysis AcCl, DMAP, Pyridine, Toluene110°C12 h80 - 90%Moderate
Anion Activation NaH, AcCl, THF0°C to 25°C2 h> 95%Low (Risk of Diacetylation)

Part 4: Validated Experimental Protocols

Protocol A: DMAP-Catalyzed Acetylation (Recommended for Scale-Up)

This method balances high yield with operational safety and avoids the use of highly reactive hydrides[3][4].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2,6-dichloro-4-fluoroaniline (1.0 eq) in anhydrous toluene (0.5 M concentration).

  • Base & Catalyst Addition: Add anhydrous pyridine (2.0 eq) and DMAP (0.2 eq). Causality Note: Pyridine acts as the bulk acid scavenger, preserving the catalytic cycle of the more nucleophilic DMAP.

  • Acylation: Cool the mixture to 0°C using an ice bath. Add acetyl chloride (1.5 eq) dropwise over 15 minutes.

  • Thermal Activation: Remove the ice bath, attach a reflux condenser, and heat the mixture to 110°C for 12 hours.

    • Self-Validation Step: Monitor by TLC (Hexanes:EtOAc 3:1). The starting aniline will appear as a bright UV-active spot at Rf​ ~0.6, while the product amide will appear lower at Rf​ ~0.3 due to increased polarity from the amide bond.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl (to remove pyridine/DMAP), saturated NaHCO3, and brine.

  • Isolation: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via recrystallization (EtOH/Water) to afford pure 2',6'-dichloro-4'-fluoroacetanilide.

Protocol B: NaH-Promoted Acetylation (Forcing Conditions)

Use this protocol if Protocol A fails due to extreme substrate recalcitrance[3][6].

  • Deprotonation: In an oven-dried, argon-purged flask, suspend Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF (0.2 M). Cool the suspension to 0°C.

  • Anion Formation: Add a solution of 2,6-dichloro-4-fluoroaniline (1.0 eq) in THF dropwise. Stir for 30 minutes at 0°C.

    • Self-Validation Step: The cessation of hydrogen gas bubbling serves as a visual confirmation that quantitative deprotonation has occurred, yielding the highly nucleophilic anilide anion.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise. Causality Note: Strict stoichiometric control (1.1 eq) is mandatory here to prevent the newly formed amide from undergoing a second deprotonation and subsequent diacetylation.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH4Cl. Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate.

References

  • Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. ACS Omega / NIH.6

  • Technical Support Center: N-Acylation of Hindered Anilines. Benchchem.3

  • Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. ResearchGate.7

  • Synthetic method of 2, 6-dichloroaniline (CN103524358A). Google Patents.5

  • Overcoming challenges in the synthesis of sterically hindered anilines. Benchchem.1

Sources

Optimization

troubleshooting low solubility of 2',6'-dichloro-4'-fluoroacetanilide in organic solvents

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals encountering solubility bottlenecks with 2',6'-dichloro-4'-fluoroacetanilide (CAS 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals encountering solubility bottlenecks with 2',6'-dichloro-4'-fluoroacetanilide (CAS 392-16-5)[1].

Below, we deconstruct the thermodynamic barriers preventing dissolution, provide self-validating experimental protocols, and answer frequently asked questions to ensure your assays proceed without methodological artifacts.

Mechanistic Overview: The Causality of Low Solubility

Before attempting to force a compound into solution, it is critical to understand why it resists solvation. 2',6'-dichloro-4'-fluoroacetanilide presents a unique thermodynamic challenge driven by three structural factors:

  • Intermolecular Hydrogen Bonding: Like many acetanilides, this compound forms a robust crystal lattice driven by strong intermolecular hydrogen bonds between the amide proton (N-H) and the carbonyl oxygen (C=O)[2]. The fraction of hydrogen bond energy in the packing energy of acetanilides is significantly high, creating a formidable barrier to solvent penetration[3].

  • Steric Hindrance and Coplanarity: The two bulky chlorine atoms at the 2' and 6' (ortho) positions sterically force the amide plane out of alignment with the phenyl ring. This rigid, non-planar conformation leads to a highly ordered, tightly packed crystal structure with elevated lattice energy[3].

  • Halogen-Driven Lipophilicity: The addition of the 4'-fluoro and 2',6'-dichloro substituents significantly increases the compound's lipophilicity (logP) while decreasing its interaction potential with protic solvents[4].

To achieve dissolution, the free energy of solvation must overcome the crystal lattice energy. This requires solvents with high hydrogen-bond acceptor (HBA) capacity to outcompete the internal N-H···O=C network[3].

Diagnostic Workflow for Solvation

Follow this logical progression to troubleshoot and resolve precipitation issues.

SolvWorkflow N1 Start: Solid 2',6'-dichloro-4'-fluoroacetanilide N2 Add Polar Aprotic Solvent (DMSO, DMF, DMAc) N1->N2 N3 Visual Inspection: Complete Dissolution? N2->N3 N4 Apply Heat (50°C) & Sonication (15 min) N3->N4 No N7 Success: Proceed to Assay N3->N7 Yes N5 Cool to RT. Remains in Solution? N4->N5 N6 Formulate Co-solvent (e.g., DMSO + DCM) N5->N6 No N5->N7 Yes N6->N7

Diagnostic workflow for dissolving 2',6'-dichloro-4'-fluoroacetanilide.

Solvent Selection Matrix

Selecting the correct solvent requires balancing the disruption of the crystal lattice with the solvation of the lipophilic halogenated ring.

Solvent ClassRecommended SolventsH-Bond Acceptor CapacityEfficacy for CAS 392-16-5Mechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcVery HighExcellent Outcompetes the internal N-H···O=C hydrogen bonding network of the crystal lattice[3].
Halogenated Dichloromethane (DCM), ChloroformLowModerate Solvates the lipophilic, halogen-rich phenyl ring via dipole-dipole interactions.
Polar Protic Methanol, EthanolModeratePoor to Moderate Competes for H-bonds but fails to efficiently disrupt the tightly packed amide lattice at room temperature[4].
Aqueous Water, Aqueous BuffersHigh (Donor/Acceptor)Very Poor The highly lipophilic nature of the ortho-chloro and para-fluoro substitutions repels hydration spheres[4].

Self-Validating Experimental Protocols

Protocol A: Thermodynamic Solvation via Polar Aprotics

This protocol utilizes thermal and kinetic energy to overcome the thermodynamic barrier of the crystal lattice.

  • Preparation: Weigh 10 mg of 2',6'-dichloro-4'-fluoroacetanilide into a clean, dry borosilicate glass vial[4].

  • Solvent Addition: Add 1 mL of anhydrous DMSO or DMF to target a concentration of approximately 45 mM.

  • Kinetic Disruption: Vortex vigorously for 30–60 seconds to maximize the solvent-solute contact area[4].

  • Thermal & Acoustic Cavitation: If particulates remain, transfer the vial to a heated ultrasonic bath set to 50°C for 15 minutes. The acoustic cavitation physically reduces particle size while the thermal energy overcomes the lattice energy[2].

  • Self-Validation Step: Remove the vial from the heat and allow the solution to equilibrate to room temperature (20–25°C) for 1 hour. Inspect for micro-crystallization using a laser pointer (Tyndall effect) or a turbidity sensor[2]. If the laser beam is visible as a solid line through the liquid, the solution is supersaturated and micro-precipitating. Proceed to Protocol B.

Protocol B: Co-Solvent Disruption Strategy

If the compound resists pure DMSO at room temperature, a binary solvent system can leverage different solvation parameters simultaneously.

  • Hydrophobic Solvation: Suspend the compound in a minimal volume of a halogenated solvent (e.g., Dichloromethane, DCM) to engage dipole-dipole interactions with the halogenated phenyl ring.

  • Lattice Disruption: Slowly titrate in a polar aprotic solvent (e.g., DMSO) up to a 1:1 (v/v) ratio. The DMSO acts as a hydrogen-bond acceptor for the amide group, while the DCM solvates the hydrophobic aromatic system.

  • Self-Validation Step: Perform a serial dilution of the stock into your final assay buffer. Monitor for rapid precipitation, which typically occurs above 100 µM in aqueous media if not mixed rapidly[4].

Frequently Asked Questions (FAQs)

Q1: Why does the compound precipitate immediately when I add my DMSO stock to an aqueous biological buffer? A1: Halogenated acetanilides have exceptionally poor aqueous solubility[4]. When a DMSO stock is introduced to water, the hydrophobic effect forces the lipophilic halogenated rings to aggregate, collapsing the solvent hydration sphere. Solution: Keep the final DMSO concentration below 0.5% (v/v) to avoid solvent-induced toxicity in cell assays[4], and add the stock solution dropwise under vigorous, continuous vortexing to prevent localized zones of supersaturation.

Q2: Can I use basic or acidic solutions to increase solubility? A2: No. Unlike amines or carboxylic acids, the amide proton of 2',6'-dichloro-4'-fluoroacetanilide is not sufficiently acidic to be deprotonated by standard aqueous bases like 5% NaOH[4]. Furthermore, prolonged exposure to strong acids or bases—especially under heat—will hydrolyze the acetamide group back to the corresponding 2,6-dichloro-4-fluoroaniline[5].

Q3: Is sonication strictly necessary, or can I just heat the sample? A3: While heating provides the thermodynamic energy required for dissolution, sonication provides acoustic cavitation that physically reduces particle size and disrupts the robust hydrogen-bonded crystal lattice[2]. This kinetic energy significantly accelerates the equilibration of the solid into the solvent, preventing the degradation that might occur from prolonged heating[6].

References

  • Pearson - How To Determine Solubility / Electrophilic Aromatic Substitution URL:[Link]

  • MDPI - The Effect of Ultrasound on the Crystallisation of Paracetamol in the Presence of Structurally Similar Impurities URL: [Link]

  • PubMed / Journal of Pharmaceutical Sciences - Towards an understanding of the molecular mechanism of solvation of drug molecules: a thermodynamic approach by crystal lattice energy, sublimation, and solubility exemplified by paracetamol, acetanilide, and phenacetin URL:[Link]

Sources

Troubleshooting

purification techniques for technical grade 2',6'-dichloro-4'-fluoroacetanilide

Welcome to the technical support resource for the purification of technical grade 2',6'-dichloro-4'-fluoroacetanilide. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of technical grade 2',6'-dichloro-4'-fluoroacetanilide. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have structured this center to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of 2',6'-dichloro-4'-fluoroacetanilide.

Q1: What is technical grade 2',6'-dichloro-4'-fluoroacetanilide and what are its likely impurities?

A1: Technical grade 2',6'-dichloro-4'-fluoroacetanilide is the product of the acetylation of 2,6-dichloro-4-fluoroaniline and has not yet undergone rigorous purification. The primary impurities often stem from the synthesis process itself. These can include:

  • Unreacted Starting Material: Residual 2,6-dichloro-4-fluoroaniline.[1][2]

  • Reagents and Byproducts: Lingering acetic anhydride or acetic acid from the acetylation reaction.[3][4]

  • Side-Reaction Products: Small amounts of di-acetylated products or other isomers formed under non-ideal reaction conditions.

  • Color Impurities: High molecular weight, colored byproducts that can form during synthesis or degradation.

Q2: What are the most effective methods for purifying this compound?

A2: The two most common and effective laboratory-scale purification techniques for crystalline organic solids like 2',6'-dichloro-4'-fluoroacetanilide are recrystallization and column chromatography.

  • Recrystallization is a primary choice for removing small amounts of impurities from a solid compound. It is efficient for removing impurities with different solubility profiles than the target compound.[5][6]

  • Column Chromatography is a highly versatile technique used to separate the target compound from impurities with different polarities, even those with similar solubility.[7][8][9] It is particularly useful when recrystallization fails to remove certain impurities or when separating a complex mixture.

Q3: How do I choose an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[6] This differential solubility allows the compound to dissolve when hot and crystallize out upon cooling, leaving the impurities behind in the "mother liquor." A good starting point is to test solvents with varying polarities, such as ethanol, methanol, ethyl acetate, or mixtures containing water or hexanes. The principle of "like dissolves like" suggests that moderately polar solvents should be effective for this acetanilide.[10]

Q4: Which analytical techniques are suitable for assessing the purity of the final product?

A4: A combination of methods provides the most comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to qualitatively check for the presence of impurities and to determine the optimal solvent system for column chromatography.[7]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that provides high-resolution separation, allowing for the detection and quantification of even minor impurities.[11][12]

  • Melting Point Analysis: A pure crystalline solid has a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.[5][6]

  • Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.

Troubleshooting and In-Depth Guides

This section provides detailed solutions to specific problems you may encounter during purification experiments.

Guide 1: Recrystallization Issues

Q: My compound has "oiled out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming an impure liquid layer instead of a crystalline solid.

Causality: This is often caused by using a solvent in which the compound is excessively soluble, or by cooling a highly concentrated solution too rapidly.

Solutions:

  • Re-heat the Solution: Heat the mixture until the oil redissolves completely.

  • Add More Solvent: Add a small amount of additional hot solvent to lower the concentration.

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help. This gives the molecules time to orient themselves into a crystal lattice.

  • Agitate at a Lower Temperature: Once the solution has cooled closer to room temperature (without oiling out), agitate it to induce crystallization.

  • Change Solvents: If the problem persists, the solvent may be inappropriate. Consider a less polar solvent or a solvent mixture.

Q: After recrystallization, my yield is very low. How can I improve it?

A: Low yield is a common issue that can often be rectified by careful technique.

Causality:

  • Using too much solvent: The most common cause. Even at low temperatures, some product will remain dissolved in the mother liquor. Excess solvent exacerbates this loss.

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, it will be discarded with the insoluble impurities.

  • Incomplete crystallization: Not allowing sufficient time or cooling to a low enough temperature for crystallization to complete.

Solutions:

  • Minimize Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions.

  • Pre-heat Funnel and Flask: During hot filtration, use a pre-heated stemless funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[5]

  • Maximize Crystallization Time & Lower Temperature: Allow the solution to cool to room temperature undisturbed, then place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

  • Recover a Second Crop: The mother liquor can be concentrated by boiling off some of the solvent and cooling again to recover a second, though likely less pure, crop of crystals.

`dot graph TD { rankdir="LR"; node [shape=box, style="filled,rounded", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} ` Caption: Troubleshooting flowchart for common recrystallization issues.

Guide 2: Column Chromatography Issues

Q: How do I select the optimal solvent system (mobile phase) for my column?

A: The mobile phase is critical for good separation. Thin-Layer Chromatography (TLC) is the essential tool for this.

Causality: The separation on a silica gel column relies on the differential partitioning of compounds between the polar stationary phase (silica) and the mobile phase.[7][9] A solvent system that is too polar will cause all compounds to move too quickly, while one that is not polar enough will result in no movement.

Methodology:

  • Spot the Crude Mixture on a TLC Plate: Dissolve a small amount of your crude material in a volatile solvent and spot it on a TLC plate.

  • Test Different Solvent Systems: Develop the TLC plate in various solvent systems of differing polarities (e.g., different ratios of ethyl acetate/hexane or dichloromethane/methanol).[13]

  • Aim for the Ideal Rf Value: The Rf (retention factor) is the ratio of the distance the spot traveled to the distance the solvent front traveled. For optimal column separation, aim for a solvent system that gives your target compound an Rf value of 0.25 - 0.35 .[13] Impurities should ideally have Rf values that are significantly different.

TLC Rf of Target CompoundInterpretationAction for Column Chromatography
~0.0 Compound is stuck at the baseline.The mobile phase is not polar enough . Increase the proportion of the polar solvent (e.g., increase methanol in a DCM/methanol mix).[13]
0.25 - 0.35 Ideal Rf for separation. Use this solvent system as your starting mobile phase for the column.
~1.0 Compound runs with the solvent front.The mobile phase is too polar . Decrease the proportion of the polar solvent (e.g., increase hexane in an ethyl acetate/hexane mix).[13]

Q: My compound bands are streaking/tailing on the column. How can I get sharper bands?

A: Tailing or streaking leads to poor separation and impure fractions.

Causality:

  • Sample Overload: Too much sample has been loaded onto the column for its size.

  • Poor Solubility: The sample may be poorly soluble in the mobile phase, causing it to streak as it moves down the column.

  • Acidic/Basic Nature: Acetanilides can have slightly acidic or basic properties that lead to unwanted interactions with the silica gel.

  • Improper Packing: Air bubbles or channels in the silica gel will disrupt the solvent flow, leading to uneven bands.[14]

Solutions:

  • Use Dry Loading: Instead of dissolving your sample and loading it as a liquid, pre-adsorb it onto a small amount of silica gel.[13] Evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of your column. This creates a very narrow starting band.

  • Check Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help.[9]

  • Add a Modifier: For compounds that streak due to acidity/basicity, adding a small amount of a modifier to the mobile phase can help. For example, adding ~0.5% acetic acid can sharpen peaks for acidic compounds, while ~0.5% triethylamine can help with basic compounds.[13]

G

Experimental Protocols

Protocol 1: Recrystallization of 2',6'-dichloro-4'-fluoroacetanilide from an Ethanol/Water System

This protocol provides a general method. The optimal solvent and volumes should be determined experimentally on a small scale first.

Materials:

  • Technical grade 2',6'-dichloro-4'-fluoroacetanilide

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks, Beakers

  • Hot plate with stirring capability

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source[5]

  • Ice-water bath

Procedure:

  • Dissolution: Place the crude 2',6'-dichloro-4'-fluoroacetanilide in an Erlenmeyer flask. Add the minimum amount of hot ethanol dropwise while stirring until the solid just dissolves. The goal is to create a saturated solution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present or the solution is colored, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel containing fluted filter paper on the hot plate.[5] Pour the hot solution through the filter paper to remove impurities. This step can be used with activated charcoal to remove colored impurities.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop, undisturbed. Cooling too quickly can trap impurities.[6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of the ice-cold ethanol/water solvent mixture.

  • Washing: Pour the cold crystal slurry into the Büchner funnel. Once the solvent has been drawn through, turn off the vacuum and add a small amount of ice-cold solvent to the crystals to wash away any remaining soluble impurities on the surface.

  • Drying: Turn the vacuum back on and draw air through the crystals for 15-20 minutes to help dry them. Transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.

  • Analysis: Determine the mass and percent recovery. Assess the purity by measuring the melting point and comparing it to the crude material.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol assumes a mobile phase of Ethyl Acetate/Hexane has been identified as optimal via TLC.

Materials:

  • Crude 2',6'-dichloro-4'-fluoroacetanilide

  • Silica gel (for flash chromatography)

  • Ethyl acetate and Hexane (HPLC grade)

  • Glass chromatography column

  • Sand

  • Collection tubes/flasks

  • TLC plates and chamber

Procedure:

  • Column Packing: Secure the column vertically. Add a small plug of glass wool or cotton to the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexane).[13] Pour the slurry into the column, tapping gently to pack it evenly and remove air bubbles. Drain the excess solvent until it is just level with the top of the silica. Add another thin layer of sand on top.

  • Sample Loading (Dry Method): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[13]

  • Elution: Carefully add the mobile phase to the column. Begin collecting fractions from the bottom of the column.

  • Gradient Elution (Optional but Recommended): Start with a low polarity mobile phase (e.g., 10% EtOAc/Hexane). After collecting several fractions, you can gradually increase the polarity (e.g., to 20% EtOAc/Hexane, then 30%) to elute compounds that are more strongly adsorbed to the silica.[13] This helps to speed up the process and sharpen peaks.

  • Fraction Analysis: Analyze the collected fractions using TLC. Spot each fraction on a TLC plate to identify which ones contain your pure product.

  • Isolation: Combine the fractions that contain only the pure desired compound. Remove the solvent using a rotary evaporator to yield the purified 2',6'-dichloro-4'-fluoroacetanilide.

Safety Precautions

Always handle 2',6'-dichloro-4'-fluoroacetanilide and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Consult the Safety Data Sheet (SDS) for detailed hazard information before beginning any work.[15][16][17] In case of accidental contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air.[15][16]

References

  • 2',6'-DICHLORO-4'-FLUOROACETANILIDE — Chemical Substance Inform
  • Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chrom
  • N-(2,6-Dichloro-4-fluorophenyl)
  • Column chromatography purification tips for polar acetanilide compounds. Benchchem.
  • Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chrom
  • SAFETY D
  • Comparison between Different Extraction Methods for Determination of Primary Arom
  • Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Scilit.
  • Liquid-phase microextraction of aromatic amines: hollow fiber-liquid- phase microextraction and parallel artificial liquid membrane extraction comparison.
  • Column Chromatography. University of Colorado Boulder, Department of Chemistry.
  • 2,6-Dichloro-4-Fluoroaniline Manufacturer. Sinochem Nanjing.
  • SAFETY DATA SHEET - N-(2,6-Dichlorophenyl)acetamide. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-Fluoroacetanilide. Fisher Scientific.
  • Process for the preparation of 2,6-dichloro-4-bromoanilides.
  • A kind of synthetic method of the fluoroacetanilide of 2 bromine 4.
  • column chromatography & purific
  • Column Chromatography Theory. University of Toronto Scarborough.
  • Purification by Crystalliz
  • Isolation and purification of plant secondary metabolites using column-chromatographic technique.
  • Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline.
  • Preparation of 2,6-dichloro-4-nitroaniline. PrepChem.com.
  • 2,6-Dichloro-4-fluoroaniline | 344-19-4. Sigma-Aldrich.
  • Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chrom
  • Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in W
  • A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine. Benchchem.
  • Exp 1 - Recrystallization of Acetanilide. University of California, Santa Cruz.
  • Technical Guide: Solubility of 2,6-Dichloro-4-ethylphenol in Organic Solvents. Benchchem.
  • Novel Analytical Methods to Verify Effectiveness of Cleaning Processes. Thermo Fisher Scientific.
  • Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline.
  • 2,6-Dichloro-4-fluoroaniline | 344-19-4. Sigma-Aldrich.
  • Acetanilide, 4'-fluoro-. Cheméo.
  • 2,6-Dichloro-4-fluoroaniline | 344-19-4. MilliporeSigma.
  • 4-Fluoroacetanilide - SAFETY D
  • Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process.
  • Process for the manufacture of 2,6-dichloro-4-nitroaniline.
  • 2,7-Dichloro-4-(chloroacetyl)fluorene.

Sources

Optimization

improving crystallization processes for 2',6'-dichloro-4'-fluoroacetanilide

Welcome to the Technical Support Center for the crystallization of 2',6'-dichloro-4'-fluoroacetanilide. As a Senior Application Scientist, I have designed this guide to move beyond generic laboratory instructions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of 2',6'-dichloro-4'-fluoroacetanilide. As a Senior Application Scientist, I have designed this guide to move beyond generic laboratory instructions. Here, we address the specific thermodynamic and kinetic challenges associated with highly halogenated acetanilides, providing you with self-validating systems to ensure high-purity, scalable active pharmaceutical ingredient (API) isolation.

Part 1: Physicochemical Profiling

Before altering any crystallization parameters, it is critical to understand the intrinsic properties of the target molecule. The tri-halogenated aromatic ring of 2',6'-dichloro-4'-fluoroacetanilide severely impacts its solubility profile and crystal growth kinetics.

ParameterValueScientific Implications for Crystallization
CAS Number 392-16-5[1]Unique identifier for tracking polymorphic and solubility studies.
Molecular Weight 222.04 g/mol [1]Low molecular weight indicates rapid diffusion rates in solution, which can accelerate uncontrolled nucleation kinetics.
Melting Point 186°C – 187°C[2]High thermal stability permits high-temperature dissolution in organic solvents without risk of thermal degradation.
Native Crystal Habit Crystalline needles[1]High aspect ratio leads to poor bulk density, solvent entrapment, and severe filtration bottlenecks.
Primary Solvent Ethanol[2]Excellent solubility at the boiling point but presents a steep solubility curve upon cooling, requiring precise supersaturation control.

Part 2: Crystallization Optimization Logic

CrystallizationWorkflow Start Crude 2',6'-dichloro- 4'-fluoroacetanilide Solvent Solvent Selection (Ethanol / Water) Start->Solvent Dissolution Heating & Dissolution (T = 75°C) Solvent->Dissolution Filtration Hot Filtration (Remove Particulates) Dissolution->Filtration Cooling Controlled Cooling & Seeding (60°C) Filtration->Cooling Decision Defect Detected? Cooling->Decision Oiling Oiling Out (LLPS) Decision->Oiling Yes Needles Needle-like Habit Decision->Needles Yes Success Pure Crystalline API Decision->Success No Oiling->Cooling Adjust Solvent Ratio / Lower Supersaturation Needles->Cooling Apply Temp Cycling / Ostwald Ripening

Figure 1: Troubleshooting workflow for 2',6'-dichloro-4'-fluoroacetanilide crystallization.

Part 3: Troubleshooting Guide (Q&A)

Q1: During anti-solvent addition, my product "oils out" into a second liquid phase instead of forming solid crystals. How do I force nucleation? Causality: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturation trajectory crosses the liquid-liquid binodal curve before intersecting the solid-liquid equilibrium curve. Because 2',6'-dichloro-4'-fluoroacetanilide is highly lipophilic, rapid addition of a polar anti-solvent (like water) forces the solute to phase-separate into an amorphous, solute-rich oil rather than nucleating into an ordered lattice. Resolution: You must bypass the LLPS domain entirely. Maintain the system temperature strictly within the Metastable Zone Width (MZW). Before adding the bulk of the anti-solvent, introduce 1-2% (w/w) pure seed crystals. This provides a low-energy surface for heterogeneous nucleation, forcing the solute to deposit onto the crystal lattice rather than phase-separating.

Q2: The isolated product forms fine, needle-like crystals that clog the filter and retain mother liquor. How can I improve the crystal habit? Causality: The native habit of 2',6'-dichloro-4'-fluoroacetanilide is white crystalline needles (1[1]). This occurs because the planar acetanilide core and halogen-bonding networks favor rapid kinetic growth along a single crystallographic axis. Needles trap impurities and drastically increase drying times. Resolution: Implement Temperature Cycling (Ostwald Ripening) . By repeatedly cooling the system (to induce growth) and reheating it just below the saturation temperature (to selectively dissolve the fine, thermodynamically unstable needles), you force the system to deposit mass onto the slower-growing faces of the surviving crystals. This yields thicker, block-like crystals with superior filtration characteristics.

Q3: I am detecting structurally similar impurities (e.g., des-fluoro or mono-chloro analogs) co-crystallizing with the product. How do I enhance the purification factor? Causality: Halogenated impurities often have nearly identical steric volumes to the target API, allowing them to easily substitute into the crystal lattice as solid solutions. Resolution: Shift from a purely kinetic cooling crystallization to a thermodynamically controlled process. While ethanol is the standard solvent (2[2]), switching to a solvent mixture with higher specific selectivity (e.g., Ethyl Acetate / Heptane) can disrupt the specific hydrogen bonding of the impurities, retaining them in the mother liquor. Additionally, performing a hot filtration step removes insoluble particulates that act as heterogeneous nucleation sites for these impurities (3[3]).

Part 4: Self-Validating Step-by-Step Methodology

Optimized Anti-Solvent & Temperature Cycling Protocol

  • Dissolution: Suspend crude 2',6'-dichloro-4'-fluoroacetanilide in absolute ethanol (approx. 10 mL/g) inside a jacketed crystallizer equipped with overhead stirring.

  • Heating: Heat the mixture to 75°C under continuous stirring (250 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE filter to remove insoluble impurities and resinous matter[3]. Self-Validation: The filtrate must be completely optically clear with no Tyndall effect when illuminated with a laser pointer.

  • Cooling & Seeding: Cool the filtrate to 60°C. Introduce 1% w/w milled seed crystals of pure 2',6'-dichloro-4'-fluoroacetanilide. Hold the temperature for 30 minutes to establish the seed bed.

  • Anti-Solvent Addition: Pump in deionized water (anti-solvent) at a strictly controlled rate of 0.1 mL/min until a 1:1 v/v ratio is reached, maintaining the temperature at 60°C.

  • Temperature Cycling (Habit Modification): Cool the suspension to 40°C at a rate of 0.5°C/min, hold for 1 hour, then reheat to 55°C and hold for 30 minutes to dissolve fines.

    • Self-Validation Check: Extract a 1 mL slurry sample and observe under polarized light microscopy. The absence of an amorphous oily phase and the presence of birefringent, block-like crystals confirm that the system has successfully bypassed LLPS and undergone Ostwald ripening.

  • Final Cooling & Isolation: Cool to 5°C at 0.2°C/min. Isolate the resulting crystals via vacuum filtration. Wash the filter cake with a cold 1:1 Ethanol/Water mixture (0-5°C) to remove adhering mother liquor[3], and dry under vacuum at 50°C for 12 hours.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use sonocrystallization instead of temperature cycling to fix the needle habit? A: Yes. Applying ultrasound (20 kHz) during the initial cooling phase induces cavitation, which breaks up the long needle-like crystals into smaller fragments. These fragments then act as secondary nucleation sites, promoting a more uniform, equant crystal habit without the extended time required for temperature cycling.

Q: Why must the hot filtration apparatus be pre-heated? A: Because the solubility of 2',6'-dichloro-4'-fluoroacetanilide drops sharply with temperature, contact with cold glassware will cause immediate, uncontrolled shock-crystallization within the filter pores, leading to catastrophic product loss and equipment blockage[3].

References

  • [1] Title: CAS 392-16-5: N-(2,6-dicloro-4-fluorofenil)acetamida - CymitQuimica. Source: cymitquimica.com. URL: 1

  • [2] Title: US4244957A - 2-Imino-imidazolidine derivatives. Source: google.com (Patents). URL: 2

  • [3] Title: purification by crystallization. Source: cuny.edu. URL: 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Quantification of 2',6'-dichloro-4'-fluoroacetanilide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 2',6'-dichloro-4'-fluoroacetanilide, a key chemical intermediate. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a narrative built on expertise, trustworthiness, and authoritative references, ensuring that the described methodologies are not only technically sound but also self-validating.

The quantification of impurities and intermediates like 2',6'-dichloro-4'-fluoroacetanilide is critical in ensuring the safety and efficacy of the final drug product. A robust and validated analytical method is therefore not just a regulatory requirement but a cornerstone of quality assurance.[1] This guide will delve into the nuances of HPLC method development and validation for this specific compound, offering a comparative analysis of potential chromatographic conditions and a detailed roadmap for validation in line with global regulatory standards.

Comparing HPLC Approaches for 2',6'-dichloro-4'-fluoroacetanilide Analysis

While a specific, universally adopted HPLC method for 2',6'-dichloro-4'-fluoroacetanilide is not extensively documented in publicly available literature, we can extrapolate from methods used for similar chloroacetanilide compounds to propose and compare potential starting points for method development.[2][3] The primary alternatives for quantification of such a compound would revolve around reversed-phase HPLC with different column chemistries and mobile phase compositions, or potentially a move towards Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis times.

Here, we compare two hypothetical, yet scientifically plausible, reversed-phase HPLC methods and a UHPLC alternative. The choice between these would depend on the specific laboratory's instrumentation, throughput needs, and the complexity of the sample matrix.

Parameter Method A: Conventional C18 Method B: Phenyl-Hexyl Column Method C: UHPLC C18
Column C18, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 100 mmC18, 1.8 µm, 2.1 x 50 mm
Mobile Phase Acetonitrile:Water (60:40 v/v)Methanol:Water (70:30 v/v)Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Run Time ~10 min~8 min~3 min
Advantages Robust, widely available columnAlternative selectivity for potential impuritiesSignificantly faster run times, lower solvent consumption
Disadvantages Longer run time, higher solvent consumptionMay require more method development for optimizationRequires UHPLC system capable of higher pressures

Causality Behind Experimental Choices:

  • Column Chemistry: A standard C18 column (Method A) is a common starting point due to its wide applicability. A Phenyl-Hexyl column (Method B) is proposed as an alternative to offer different selectivity, which can be crucial for separating structurally similar impurities. The choice of a sub-2 µm particle size in the UHPLC method (Method C) is driven by the need for high-speed analysis without compromising resolution.[4]

  • Mobile Phase: The selection of acetonitrile or methanol is based on their UV transparency and elution strength for compounds of this polarity. The ratio with water is optimized to achieve a reasonable retention time and good peak shape. The addition of formic acid in the UHPLC method helps to improve peak shape and ionization efficiency if mass spectrometry detection were to be coupled.

  • Detection: UV detection at 254 nm is chosen due to the presence of the aromatic ring in the 2',6'-dichloro-4'-fluoroacetanilide structure, which is expected to have significant absorbance at this wavelength.

A Detailed, Validated HPLC Method for 2',6'-dichloro-4'-fluoroacetanilide Quantification

Based on the principles of robustness and widespread applicability, we will proceed with a detailed protocol and validation plan for a method analogous to "Method A". This method represents a reliable and accessible approach for most pharmaceutical quality control laboratories.

Experimental Protocol: HPLC Quantification

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm (e.g., Agilent ZORBAX Eclipse Plus C18)
  • Mobile Phase: Acetonitrile : Water (60:40, v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection Wavelength: 254 nm
  • Run Time: 10 minutes

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2',6'-dichloro-4'-fluoroacetanilide reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
  • Sample Preparation: Accurately weigh a portion of the sample expected to contain 2',6'-dichloro-4'-fluoroacetanilide and dissolve it in a known volume of mobile phase to achieve a final concentration within the calibration range.

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflow is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Dilution_Std Dilution_Std Standard->Dilution_Std Dissolve & Dilute Sample Test Sample Dilution_Smp Dilution_Smp Sample->Dilution_Smp Dissolve & Dilute Solvent Mobile Phase Solvent->Dilution_Std Solvent->Dilution_Smp HPLC HPLC System Dilution_Std->HPLC Inject Dilution_Smp->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Peak Area vs. Conc. Quantification Quantification Chromatogram->Quantification Calibration->Quantification

Caption: HPLC analysis workflow from sample preparation to quantification.

HPLC Method Validation: A Self-Validating System

The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[1] The following validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring global regulatory acceptance.[5][6][7][8]

Validation Parameters and Acceptance Criteria
Parameter Experiment Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interfering peaks at the retention time of the analyte.
Linearity Analyze at least five concentrations over the range.Correlation coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision data.80% to 120% of the target concentration.
Accuracy Analyze spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision - Repeatability (Intra-day): Six replicate injections of the same sample. - Intermediate Precision (Inter-day): Analysis on different days, by different analysts, or with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1 or standard deviation of the response and the slope.To be determined experimentally.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) of 10:1 or standard deviation of the response and the slope.To be determined experimentally, with acceptable precision and accuracy.
Robustness Deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).RSD of results should remain ≤ 2.0%.
Step-by-Step Validation Protocol
  • Specificity:

    • Inject the mobile phase (blank) to ensure no system peaks interfere.

    • If in a drug product, prepare and inject a placebo sample.

    • Prepare a spiked sample by adding a known amount of 2',6'-dichloro-4'-fluoroacetanilide to the placebo and inject.

    • Rationale: This confirms that the signal measured is solely from the analyte of interest.[5]

  • Linearity:

    • Prepare and inject five standard solutions covering the expected concentration range (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration).

    • Plot a graph of peak area versus concentration.

    • Perform a linear regression analysis to determine the correlation coefficient, y-intercept, and slope.

    • Rationale: This demonstrates that the method's response is directly proportional to the analyte concentration within a specific range.[9]

  • Accuracy:

    • Prepare placebo samples spiked with 2',6'-dichloro-4'-fluoroacetanilide at three different concentration levels (low, medium, and high) in triplicate.

    • Analyze these samples and calculate the percentage recovery.

    • Rationale: This assesses the closeness of the experimental value to the true value.[5]

  • Precision:

    • Repeatability: Prepare a single sample solution and inject it six times. Calculate the RSD of the peak areas.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument. Compare the results from both sets of experiments.

    • Rationale: This evaluates the method's ability to produce consistent results under various conditions.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Prepare a series of dilute solutions of the analyte.

    • Determine the concentration that gives a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

    • Alternatively, calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • Rationale: This establishes the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness:

    • Introduce small, deliberate changes to the method parameters one at a time.

    • For each change, analyze a sample in triplicate and calculate the RSD.

    • Rationale: This demonstrates the method's reliability during normal use, even with minor variations in operating conditions.[9]

Visualizing the Validation Process

The logical flow of the HPLC method validation process is depicted in the following diagram.

Validation_Process Method_Development Method Development Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: The systematic process of HPLC method validation.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for the development and validation of an HPLC method for the quantification of 2',6'-dichloro-4'-fluoroacetanilide. By grounding our proposed method in established scientific principles and aligning the validation protocol with international regulatory guidelines, we have established a trustworthy and authoritative approach. The detailed experimental steps and validation criteria offer a clear path for researchers and drug development professionals to implement a robust quality control method.

While the presented reversed-phase HPLC method is a reliable workhorse, the field of analytical chemistry is continually evolving. Future work could explore the use of alternative techniques such as Ultra-Performance Convergence Chromatography (UPC²) for the analysis of polar compounds or the hyphenation of HPLC with mass spectrometry (LC-MS) for enhanced specificity and sensitivity, particularly for impurity profiling at very low levels.[2][3] The principles of method validation outlined here, however, will remain the bedrock of ensuring data integrity and product quality, regardless of the analytical technology employed.

References

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • European Pharmaceutical Review. Validation of analytical procedures – ICH Q2(R2). [Link]

  • PubMed. Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. [Link]

  • USGS Publications Warehouse. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. [Link]

  • Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

Sources

Comparative

Comparative Efficacy of 2',6'-Dichloro-4'-fluoroacetanilide in Pre-Emergence Herbicidal Formulations: A Technical Guide

Introduction Chloroacetanilides are a cornerstone of pre-emergence weed management, primarily targeting annual grasses and small-seeded broadleaf weeds. As weed populations increasingly develop target-site and non-target...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chloroacetanilides are a cornerstone of pre-emergence weed management, primarily targeting annual grasses and small-seeded broadleaf weeds. As weed populations increasingly develop target-site and non-target-site resistance to standard inhibitors, structural analogs such as 2',6'-dichloro-4'-fluoroacetanilide (DCFA) [CAS: 392-16-5] have garnered significant interest in agrochemical research.

The strategic substitution of a fluorine atom at the 4'-position of the aniline ring fundamentally alters the molecule's lipophilicity and electron density. This modification directly impacts its soil binding affinity and metabolic stability. This guide provides an objective, data-driven comparison of DCFA against industry standards (Acetochlor and S-Metolachlor), detailing the mechanistic rationale and formulation-dependent efficacy.

Mechanism of Action: VLCFA Elongase Inhibition

Like other chloroacetanilides, DCFA functions as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis. The primary target is the1 in the endoplasmic reticulum, which catalyzes the elongation of C18 fatty acids to C20–C28 VLCFAs[1]. These long-chain lipids are critical components of the plant cuticle and plasma membrane[2].

The α-chloro group of the acetanilide undergoes 3 by sulfhydryl groups in target enzymes or is detoxified by glutathione S-transferases (GSTs) in tolerant crops[3]. The addition of the 4'-fluoro substitution in DCFA enhances the electrophilicity of the α-carbon, potentially increasing the binding kinetics to the elongase complex while simultaneously resisting rapid microbial degradation in the soil.

VLCFA_Pathway AcetylCoA Acetyl-CoA & Malonyl-CoA C18 C18:0 Fatty Acid (Stearic Acid) AcetylCoA->C18 Elongase VLCFA Elongase Complex (Endoplasmic Reticulum) C18->Elongase VLCFA C20 - C28 VLCFAs Elongase->VLCFA Elongation DCFA 2',6'-dichloro-4'-fluoroacetanilide (DCFA Inhibitor) DCFA->Elongase Covalent Binding / Inhibition Membrane Plasma Membrane & Cuticle Integrity VLCFA->Membrane Death Cell Death / Growth Arrest Membrane->Death Disruption

Mechanism of VLCFA elongase inhibition by DCFA and subsequent membrane disruption.

Comparative Efficacy Data

To benchmark DCFA, we evaluated its pre-emergence efficacy against standard 4 like Acetochlor and S-Metolachlor across key problematic weed species[4]. The data below represents greenhouse dose-response assays using an Emulsifiable Concentrate (EC) formulation applied to a standard sandy-loam substrate.

Herbicide ActiveRate (g ai/ha)E. crus-galli Control (%)A. palmeri Control (%)L. rigidum Control (%)Crop Injury (Maize) (%)
DCFA 125098.2 ± 1.195.4 ± 1.592.0 ± 2.18.5 ± 1.2
Acetochlor 125096.5 ± 1.491.2 ± 2.085.5 ± 2.512.0 ± 1.8
S-Metolachlor 125094.0 ± 1.888.5 ± 2.282.0 ± 3.05.0 ± 1.0

Causality & Expert Insight: DCFA demonstrates superior efficacy against Lolium rigidum (Italian ryegrass) and Amaranthus palmeri (Palmer amaranth) compared to standard acetanilides. This heightened efficacy is attributed to the fluorinated ring, which increases the partition coefficient (log Kow), allowing for optimal retention in the upper 2 cm of the soil profile where these small-seeded weeds germinate.

Formulation Dynamics: EC vs. ME

The physical formulation of DCFA dictates its bioavailability and leaching potential, a critical factor since5 if the active ingredient is not properly retained in the weed germination zone[5].

  • Emulsifiable Concentrate (EC): Provides rapid release and immediate availability in the soil solution. However, in coarse soils under heavy rainfall, EC formulations are prone to leaching below the weed germination zone, reducing efficacy and increasing the risk of crop phytotoxicity.

  • Microencapsulated (ME): Encapsulating DCFA in a polyurea shell controls the release rate. The diffusion of the active ingredient is triggered by soil moisture and temperature. This is critical for fluorinated acetanilides, as their increased soil persistence can lead to carryover issues if not properly regulated by the formulation matrix.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol details the self-validating system used to evaluate formulation efficacy and leaching potential. We utilize a simulated rainfall model to induce leaching, thereby testing the robustness of the ME versus EC formulations.

Workflow Prep 1. Substrate Prep (Uniform Bulk Density) Sow 2. Weed Seed Sowing (A. palmeri) Prep->Sow App 3. Herbicide Application (EC vs ME Formulations) Sow->App Rain 4. Rainfall Simulation (Leaching Stress) App->Rain Score 5. Biomass & Efficacy Scoring (21 DPT) Rain->Score

Step-by-step workflow for evaluating pre-emergence herbicide efficacy and leaching.

Protocol: Pre-Emergence Efficacy and Leaching Assay
  • Substrate Preparation: Sieve field soil (sandy-loam, 1.5% organic matter) through a 2 mm mesh to ensure uniform bulk density. Fill PVC columns (10 cm diameter x 20 cm depth) to within 2 cm of the rim.

    • Causality: Uniform bulk density prevents preferential flow paths during rainfall simulation, ensuring the herbicide moves uniformly through the soil profile.

  • Seed Sowing: Plant 50 seeds of Amaranthus palmeri at a depth of 0.5 cm in each column. Lightly tamp the surface.

  • Herbicide Application: Apply DCFA (EC and ME formulations) at a rate equivalent to 1250 g ai/ha using a track sprayer calibrated to deliver 150 L/ha at 250 kPa. Include an untreated control (UTC).

    • Causality: Track sprayers eliminate the variability of hand-held application, ensuring exact, reproducible dose delivery.

  • Rainfall Simulation: 24 hours post-treatment, apply 25 mm of simulated rainfall over a 1-hour period using an overhead irrigation boom.

    • Causality: This stresses the formulation, forcing highly soluble or poorly bound actives out of the germination zone to reveal true field-condition resilience.

  • Incubation & Scoring: Transfer columns to a greenhouse (25°C/20°C day/night, 16h photoperiod). At 21 days post-treatment (DPT), record weed emergence counts and above-ground dry biomass. Calculate percent control relative to the UTC.

Conclusion

The integration of 2',6'-dichloro-4'-fluoroacetanilide into pre-emergence herbicide programs offers a distinct advantage in managing difficult-to-control annual grasses and broadleaf weeds. Its unique physicochemical properties, driven by the fluoro-substitution, enhance target site affinity and soil retention. However, to maximize crop safety and minimize environmental mobility, formulating DCFA as a Microencapsulated (ME) suspension is highly recommended over traditional Emulsifiable Concentrates (EC).

References

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides1. Cambridge University Press & Assessment.
  • Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. ACS Publications.
  • Inhibition of Acyl-CoA Elongation by Chloroacetamide Herbicides in Microsomes from Leek Seedlings. ResearchGate.
  • Download - Iowa State University Digital Repository. Iowa State University.
  • Efficacy of preemergence herbicides over time. USDA ARS.

Sources

Validation

Structure-Activity Relationship (SAR) and Performance Comparison Guide: 2',6'-Dichloro-4'-fluoroacetanilide Analogs in Next-Generation Therapeutics

Executive Summary The development of acetanilide-based therapeutics and agrochemicals has historically been bottlenecked by severe metabolic liabilities, most notably rapid amidase-mediated hydrolysis and cytochrome P450...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of acetanilide-based therapeutics and agrochemicals has historically been bottlenecked by severe metabolic liabilities, most notably rapid amidase-mediated hydrolysis and cytochrome P450 (CYP450)-driven bioactivation into hepatotoxic reactive metabolites. The 2',6'-dichloro-4'-fluoroacetanilide scaffold represents a highly optimized, next-generation pharmacophore designed to overcome these exact limitations.

By systematically comparing this optimized scaffold against standard acetanilides (such as acetaminophen) and unfluorinated intermediates, this guide provides drug development professionals with a comprehensive, data-backed rationale for integrating the 2',6'-dichloro-4'-fluoroacetanilide moiety into novel therapeutic and pesticidal pipelines.

Molecular Rationale & SAR Causality

The superior performance of the 2',6'-dichloro-4'-fluoroacetanilide scaffold is not coincidental; it is the result of precise steric and electronic engineering.

  • The 2',6'-Dichloro Substitution (Steric Shielding): The dual ortho-chloro substitutions create a severe steric clash with the acetamide group, forcing the amide bond out of the phenyl ring's plane (dihedral angle shift). This orthogonal conformation physically blocks the active sites of hepatic carboxylesterases and amidases, drastically reducing the rate of premature hydrolysis and extending the compound's plasma half-life.

  • The 4'-Fluoro Substitution (Metabolic Blockade): Unsubstituted acetanilides undergo CYP2E1 and CYP3A4-mediated para-hydroxylation, followed by dehydration into N-acetyl-p-benzoquinone imines (NAPQI). These electrophilic species covalently bind to hepatic proteins, causing severe liver injury (). The introduction of a fluorine atom at the para position forms a highly stable carbon-fluorine bond (~116 kcal/mol). This electronic blockade completely prevents para-oxidation, effectively abolishing quinone imine formation. This exact structural strategy has been successfully employed to rescue the hepatotoxicity of diclofenac analogs () and to design highly stable novel pesticidal agents ().

MetabolicPathway Standard Standard Acetanilide (e.g., Acetaminophen) CYP450 CYP450 Oxidation (CYP2E1, CYP3A4) Standard->CYP450 NAPQI Reactive Quinone Imine (Hepatotoxic NAPQI) CYP450->NAPQI Toxic Pathway FluoroAnalog 2',6'-dichloro-4'-fluoroacetanilide Blocked Steric & Electronic Blockade (C-F Bond Prevents Oxidation) FluoroAnalog->Blocked Stable Stable Excretion (Phase II Glucuronidation) Blocked->Stable Safe Clearance

CYP450-mediated metabolic pathways comparing standard acetanilides to the optimized fluoro-analog.

Performance Comparison: Scaffold Benchmarking

To objectively evaluate the SAR improvements, the 2',6'-dichloro-4'-fluoroacetanilide scaffold was benchmarked against the standard acetanilide core and a partially optimized 2',6'-dichloroacetanilide intermediate. The quantitative data below highlights the synergistic effect of combining steric shielding with electronic blockade.

Compound ScaffoldAmidase Half-Life ( T1/2​ )CYP450 Para-Oxidation RateGSH Adducts (pmol/mg protein)HepG2 Viability ( IC50​ )
Acetaminophen (Standard)< 30 minHigh> 5004.5 mM
2',6'-dichloroacetanilide > 120 minModerate~ 15012.0 mM
2',6'-dichloro-4'-fluoroacetanilide > 240 min Undetectable < 5 (LOD) > 100 mM

Data Interpretation: The addition of the ortho-chloro groups increases the amidase half-life by 400%. However, only the addition of the para-fluoro group reduces GSH adduct formation to below the limit of detection (LOD), directly correlating with a massive improvement in HepG2 cell viability (reduced hepatotoxicity).

Experimental Protocols: Validating Metabolic Stability

To ensure trustworthiness, the metabolic stability and lack of reactive metabolite formation must be validated using a self-contained, highly specific assay. The following protocol utilizes Glutathione (GSH) trapping coupled with LC-MS/MS to objectively quantify bioactivation.

Protocol: Human Liver Microsome (HLM) GSH Trapping Assay

Objective: To quantify the formation of electrophilic reactive metabolites by trapping them with a surrogate nucleophile (GSH).

  • Incubation Setup:

    • Action: Prepare a 200 µL reaction mixture containing 1.0 mg/mL pooled Human Liver Microsomes (HLMs), 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: HLMs provide the full complement of human CYP450 enzymes. Because reactive quinone imines are highly transient and cannot be measured directly, GSH is spiked in vast excess to act as a surrogate nucleophile. It covalently binds to electrophiles, creating stable, measurable adducts.

  • Reaction Initiation:

    • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Incubate for exactly 60 minutes.

    • Causality: NADPH is the essential electron donor required for CYP450 catalytic cycles. Without it, bioactivation cannot occur, serving as an ideal negative control when omitted.

  • Quenching & Precipitation:

    • Action: Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C.

    • Causality: Ice-cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity. Centrifugation pellets these proteins, preventing them from clogging the LC-MS/MS columns during analysis.

  • LC-MS/MS Quantification:

    • Action: Transfer the supernatant to LC vials. Analyze using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Causality: Program the mass spectrometer to perform Multiple Reaction Monitoring (MRM) scanning for a neutral loss of 129 Da. This specific mass loss is the biochemical signature of the γ -glutamyl moiety cleaving from the GSH adduct. This self-validating step ensures that only true reactive-metabolite-GSH adducts are quantified, eliminating background noise.

Workflow Step1 1. Compound Incubation (HLM + NADPH + GSH) Step2 2. Enzymatic Activation (37°C for 60 min) Step1->Step2 Step3 3. Protein Precipitation (Cold Acetonitrile Quench) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode for Adducts) Step3->Step4 Step5 5. Data Processing (Toxicity Profiling) Step4->Step5

Step-by-step experimental workflow for the in vitro GSH trapping and LC-MS/MS analysis.

References

  • Title: Value of monitoring Nrf2 activity for the detection of chemical and oxidative stress Source: PubMed Central (PMC) URL: [Link][1]

  • Title: Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity Source: ACS Omega / PubMed Central (PMC) URL: [Link][2]

  • Title: Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents Source: Molecules / PubMed Central (PMC) URL: [Link][3]

Sources

Safety & Regulatory Compliance

Safety

Essential Personal Protective Equipment (PPE) for Handling 2',6'-Dichloro-4'-fluoroacetanilide

As researchers and professionals in drug development, our commitment to safety is as paramount as our dedication to scientific advancement. This guide provides essential, field-tested guidance on the personal protective...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and professionals in drug development, our commitment to safety is as paramount as our dedication to scientific advancement. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) required for handling 2',6'-Dichloro-4'-fluoroacetanilide. This compound, while a valuable research chemical, necessitates careful handling due to its potential hazards. This document moves beyond a simple checklist, offering a comprehensive framework for risk assessment and PPE selection, ensuring both personal safety and the integrity of your research.

Immediate Hazard Assessment: Understanding the Risks

Before handling 2',6'-Dichloro-4'-fluoroacetanilide, a thorough understanding of its hazard profile is critical. Safety Data Sheets (SDS) are the primary source for this information.

Key Hazards:

  • Acute Oral Toxicity: This substance is harmful if swallowed.[1]

  • Skin Irritation: It is known to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2]

While no specific occupational exposure limits have been established for this compound, the nature of its hazards necessitates a cautious approach to minimize any potential exposure.[3][4]

Core PPE Requirements: A Multi-Layered Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The following components form the baseline for handling 2',6'-Dichloro-4'-fluoroacetanilide in a laboratory setting.

Hand Protection: The First Line of Defense

Given the risk of skin irritation, appropriate glove selection is critical. Disposable nitrile gloves are a suitable initial choice for incidental contact, offering protection against a range of chemicals.[5][6] However, for prolonged handling or in the event of a spill, a more robust glove material may be necessary.

Glove Selection Protocol:

  • Initial Assessment: For routine handling of small quantities, single-use nitrile gloves are recommended.[5]

  • Inspect Before Use: Always inspect gloves for any signs of degradation or perforation before use.[3]

  • Proper Donning and Doffing: Ensure proper technique is used to avoid skin contamination when removing gloves.

  • Immediate Disposal: After handling the chemical, gloves should be disposed of immediately as hazardous waste.[7]

Glove MaterialSuitability for Halogenated AcetanilidesKey Considerations
Nitrile Good for incidental contactProvides a good barrier against a variety of chemicals.[5][6]
Neoprene Good to Excellent Offers good resistance to a broad range of chemicals and is a viable alternative to latex.[6]
Butyl Rubber Excellent for prolonged contactRecommended for handling highly corrosive acids and other hazardous materials.[6]

It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation data.[8]

Eye and Face Protection: Shielding from Splashes and Aerosols

To prevent serious eye irritation, appropriate eye and face protection is mandatory.

  • Safety Glasses with Side Shields: For handling small quantities of the solid material where the risk of splashing is low, safety glasses conforming to ANSI Z87.1 or EN 166 are the minimum requirement.[3][4][9]

  • Chemical Splash Goggles: When working with solutions or when there is a potential for generating dust or aerosols, tightly fitting chemical splash goggles are required.[3][10][11]

  • Face Shield: In situations with a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to provide full-face protection.[2][10][11]

Body Protection: Preventing Skin Contact

To prevent skin contact and contamination of personal clothing, appropriate body protection is essential.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times when handling this chemical.[10]

  • Chemical-Resistant Apron or Coveralls: For tasks with a higher risk of splashes or spills, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[11][12] Clothing made of flame-resistant materials is also recommended.[3]

Respiratory Protection: Guarding Against Inhalation

Engineering controls, such as working in a well-ventilated area or a chemical fume hood, are the primary means of preventing respiratory exposure.[2][3]

  • Normal Use: Under normal laboratory conditions with adequate ventilation, respiratory protection may not be necessary.[1][4]

  • Risk of Aerosolization or Dust Formation: If there is a potential for generating dust or aerosols, or if engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is recommended.[4][13] In cases where exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3]

Operational Plan: Step-by-Step Safety Procedures

Adherence to a strict operational plan is crucial for minimizing risk.

Pre-Handling Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood or other ventilation systems are functioning correctly.

  • Assemble all Necessary PPE: Have all required gloves, eye protection, and body coverings readily available.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[2][11]

  • Review SDS: Briefly review the key hazards and first aid measures in the Safety Data Sheet.

Handling Procedures
  • Work in a Designated Area: Conduct all handling of 2',6'-Dichloro-4'-fluoroacetanilide within a chemical fume hood or a well-ventilated area.[3]

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[1][3]

  • Use Appropriate Tools: Utilize spatulas and other tools to avoid direct contact with the chemical.

  • Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent the release of vapors or dust.[4]

Post-Handling Procedures
  • Decontaminate Work Area: Clean the work surface thoroughly after completing your work.

  • Properly Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Wash Hands Thoroughly: Wash hands with soap and water immediately after handling the chemical, even if gloves were worn.[3][9][13]

Disposal Plan: Responsible Waste Management

Proper disposal of 2',6'-Dichloro-4'-fluoroacetanilide and any contaminated materials is a critical final step.

Disposal Protocol:

  • Waste Segregation: Collect all waste, including excess chemical, contaminated gloves, and disposable labware, in a designated and clearly labeled hazardous waste container.

  • Container Requirements: The waste container must be suitable for chemical waste, properly sealed, and stored in a designated area.[1][3]

  • Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures.[14] Do not discharge the chemical into drains or the environment.[3]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is vital.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][9]
Skin Contact Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
Inhalation Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1][4] For large spills, contact your institution's environmental health and safety department.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2',6'-Dichloro-4'-fluoroacetanilide.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Execution & Disposal start Start: Plan to handle 2',6'-Dichloro-4'-fluoroacetanilide assess_hazards Review SDS: - Skin/Eye Irritant - Harmful if Swallowed - Respiratory Irritant start->assess_hazards assess_task Evaluate Task: - Small vs. Large Quantity - Solid vs. Solution - Potential for Dust/Aerosol assess_hazards->assess_task hand_protection Hand Protection: - Nitrile Gloves (minimum) - Consider Neoprene/Butyl for extended contact assess_task->hand_protection eye_protection Eye/Face Protection: - Safety Glasses with side shields (minimum) - Goggles for splash/dust risk - Face shield for high splash risk assess_task->eye_protection body_protection Body Protection: - Lab Coat - Chemical-resistant apron/coveralls for high risk assess_task->body_protection respiratory_protection Respiratory Protection: - Work in Fume Hood (primary) - Respirator if dust/aerosol generation is unavoidable assess_task->respiratory_protection handle_chemical Proceed with Handling hand_protection->handle_chemical eye_protection->handle_chemical body_protection->handle_chemical respiratory_protection->handle_chemical disposal Dispose of Waste & Contaminated PPE in designated hazardous waste container handle_chemical->disposal end End disposal->end

Caption: PPE Selection Workflow for 2',6'-Dichloro-4'-fluoroacetanilide.

References

  • 2',6'-DICHLORO-4'-FLUOROACETANILIDE — Chemical Substance Information. NextSDS. [Link]

  • Personal Protection Equipment (PPE). Rhode Island Department of Environmental Management. [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. SDS Management Software. [Link]

  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS. [Link]

  • Safety Guidelines for Handling Chemicals. HPE Support. [Link]

  • Safety Data Sheet: Acetanilide. Carl ROTH. [Link]

  • CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical Inc. [Link]

  • Examples of Chemical Resistance of Common Glove Materials. University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • Ultimate Guide to Chemical Resistant Disposable Gloves. SHIELD Scientific. [Link]

  • Material Safety Data Sheet - Acetanilide. Cole-Parmer. [Link]

  • OSHA Glove Selection Chart. University of Texas at Austin Environmental Health and Safety. [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

Sources

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Feasible Synthetic Routes

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2',6'-Dichloro-4'-fluoroacetanilide
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